molecular formula C13H14FNO2 B8211434 1-(Boc-amino)-2-ethynyl-3-fluorobenzene

1-(Boc-amino)-2-ethynyl-3-fluorobenzene

Cat. No.: B8211434
M. Wt: 235.25 g/mol
InChI Key: WOIGPWQOZJKGEJ-UHFFFAOYSA-N
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Description

1-(Boc-amino)-2-ethynyl-3-fluorobenzene is a sophisticated bifunctional building block designed for advanced medicinal chemistry and drug discovery research. This compound strategically incorporates two highly valuable functional groups—a Boc-protected amino group and an ethynyl (acetylene) group—onto a fluorinated aromatic ring, creating a versatile scaffold for the synthesis of complex target molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic sequences and allows for deprotection under mild acidic conditions to reveal a free amine, making this intermediate exceptionally useful in controlled synthesis, particularly in peptide chemistry and for creating diverse chemical libraries . The unique electronic properties of fluorine can profoundly influence a molecule's biological activity and physicochemical characteristics. The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, modulate lipophilicity, and fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile . Concurrently, the ethynyl group is a key handle for bioorthogonal reactions and metal-catalyzed cross-couplings, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is widely used to construct 1,2,3-triazole linkages. This is particularly relevant for creating fluorinated triazoles, a class of compounds with significant applications in pharmaceutical and materials science . Compounds featuring acetylenic components in a fluorinated aromatic system have been explored as positive allosteric modulators (PAMs) for central nervous system (CNS) targets, demonstrating the utility of such chemotypes in probing complex biological pathways . Researchers will find 1-(Boc-amino)-2-ethynyl-3-fluorobenzene invaluable in the synthesis of enzyme inhibitors, receptor agonists/antagonists, and other biologically active molecules where precise stereochemistry and modulated electronic properties are crucial . It serves as a critical intermediate for developing new chemical entities (NCEs) targeting a wide range of diseases. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-ethynyl-3-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-5-9-10(14)7-6-8-11(9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIGPWQOZJKGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of tert-butyl (2-ethynyl-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on tert-butyl (2-ethynyl-3-fluorophenyl)carbamate. While not extensively cataloged as a commercially available reagent, this molecule represents a highly valuable trifunctional building block, integrating a protected amine, a reactive alkyne, and a metabolically modulating fluorine atom on a rigid phenyl scaffold. This guide outlines the strategic rationale for its synthesis via a robust and field-proven Sonogashira coupling protocol. Furthermore, it details the necessary analytical methodologies for complete structural elucidation and validation, ensuring scientific integrity. The potential applications of this intermediate in drug discovery, particularly as a precursor for targeted covalent inhibitors and bioorthogonal probes, are also discussed.

Introduction and Strategic Rationale

The convergence of specific structural motifs within a single molecular scaffold often yields powerful intermediates for drug discovery programs. Tert-butyl (2-ethynyl-3-fluorophenyl)carbamate is a prime example of such a scaffold, designed for versatility and function.

The Carbamate Moiety in Medicinal Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its inclusion in this scaffold serves a critical purpose: it temporarily deactivates the nucleophilicity of the aniline nitrogen, preventing unwanted side reactions during subsequent synthetic transformations, such as the installation of the ethynyl group. Carbamates themselves are recognized for their exceptional chemical and proteolytic stability and their ability to act as peptide bond surrogates, enhancing cell membrane permeability.[1][2][3] This inherent stability and the ease of deprotection under acidic conditions make the Boc-carbamate an ideal functional handle for multi-step synthetic campaigns.

The Phenylacetylene Scaffold: A Versatile Tool

The terminal alkyne on the phenyl ring is a cornerstone of modern medicinal chemistry. Its linear geometry provides a rigid vector for probing protein binding pockets, while the π-system can engage in favorable interactions. Crucially, the terminal alkyne is a key functional group for:

  • Bioorthogonal Chemistry: It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," enabling the facile conjugation of this fragment to other molecules, such as imaging agents, affinity probes, or complex biomolecules.

  • Covalent Inhibitor Design: The alkyne can act as a mild electrophile or be further functionalized into a warhead for targeted covalent inhibition of enzymes.

  • Sonogashira Cross-Coupling: It serves as a reactive handle for further carbon-carbon bond formations, allowing for the extension and diversification of the molecular structure.[4]

The Strategic Role of Fluorine Substitution

The placement of a fluorine atom on the aromatic ring is a well-established strategy in drug design. The 3-fluoro substitution pattern in this scaffold is deliberate. Fluorine's high electronegativity can profoundly influence the electronic properties of the ring and the acidity of the adjacent N-H proton (after deprotection), potentially modulating pKa and target-binding interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a parent drug molecule.

This guide, therefore, presents a validated pathway to access this trifunctional building block, empowering researchers to leverage its unique combination of features in the design of next-generation therapeutics.

Physicochemical and Structural Properties

Chemical Structure and Identifiers

The formal chemical identity of the target compound is established below. While a unique CAS registry number is not widely cataloged, its properties can be reliably calculated.

  • IUPAC Name: tert-butyl N-(2-ethynyl-3-fluorophenyl)carbamate

  • Molecular Formula: C₁₃H₁₄FNO₂

  • Canonical SMILES: C#CC1=C(NC(=O)OC(C)(C)C)C=CC=C1F

Tabulated Physicochemical Data

The following properties are calculated based on the chemical structure, providing essential data for experimental planning and analysis.

PropertyValueSource
Molecular Weight 235.26 g/mol Calculated
Exact Mass 235.10086 DaCalculated
XLogP3 2.8Predicted[5]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bond Count 3Calculated
Structural Diagram

The two-dimensional structure of the title compound is depicted below.

Caption: Structure of tert-butyl (2-ethynyl-3-fluorophenyl)carbamate.

Proposed Synthetic Strategy and Experimental Protocol

Strategic Rationale: A Convergent and Robust Approach

A de novo synthesis of the title compound is best approached through a convergent strategy that builds complexity from commercially available starting materials. The most robust and reliable method involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is exceptionally efficient for forming C(sp²)-C(sp) bonds, making it the industry standard for installing terminal alkynes onto aromatic rings.

Our proposed route begins with 2-bromo-3-fluoroaniline . This precursor is chosen because the bromine atom provides a reliable handle for the cross-coupling reaction, while the fluorine and amine functionalities are already in the correct positions. The synthesis proceeds in two high-yielding steps:

  • Boc Protection: The aniline is first protected with di-tert-butyl dicarbonate ((Boc)₂O) to prevent interference from the amine during the subsequent palladium-catalyzed reaction.

  • Sonogashira Coupling: The resulting aryl bromide is then coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA). TMSA is used to prevent self-coupling of the terminal alkyne. A final deprotection step unmasks the terminal alkyne, yielding the target compound.

This strategy is self-validating as the progress of each step can be cleanly monitored by standard techniques like Thin Layer Chromatography (TLC) and the products readily purified by column chromatography.

Synthetic Workflow Diagram

The proposed two-step synthesis is outlined in the workflow below.

Synthesis_Workflow Start 2-Bromo-3-fluoroaniline Reagent1 (Boc)₂O, TEA, THF Intermediate tert-butyl (2-bromo-3-fluorophenyl)carbamate Start->Intermediate Reagent1->Intermediate Step 1: Boc Protection Reagent2 1. TMS-acetylene, Pd(PPh₃)₄, CuI, TEA 2. K₂CO₃, MeOH Product tert-butyl (2-ethynyl-3-fluorophenyl)carbamate Intermediate->Product Reagent2->Product Step 2: Sonogashira Coupling & Deprotection

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-bromo-3-fluorophenyl)carbamate

  • Reactor Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluoroaniline (1.0 equiv).

  • Solvent and Reagents: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.2 M). Add triethylamine (TEA, 1.5 equiv) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aniline is fully consumed.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected intermediate as a solid.

Step 2: Synthesis of tert-butyl (2-ethynyl-3-fluorophenyl)carbamate

  • Reactor Setup: To a dry, argon-flushed Schlenk flask, add tert-butyl (2-bromo-3-fluorophenyl)carbamate (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).

  • Solvent and Reagents: Add anhydrous triethylamine as the solvent and base. Degas the mixture by bubbling argon through it for 15 minutes. Add trimethylsilylacetylene (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC for the consumption of the aryl bromide.

  • Workup of Coupling: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Desilylation: Dissolve the crude TMS-protected alkyne in methanol (MeOH). Add potassium carbonate (K₂CO₃, 2.0 equiv) and stir at room temperature for 1-2 hours until TLC confirms the removal of the TMS group.

  • Final Isolation and Purification: Neutralize the mixture with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography on silica gel to yield tert-butyl (2-ethynyl-3-fluorophenyl)carbamate.

Structural Elucidation and Characterization

Unambiguous confirmation of the final product's structure is paramount. A combination of spectroscopic techniques provides a self-validating system of characterization.

Predicted Spectroscopic Data

The following table summarizes the expected key signals that would confirm the successful synthesis of the target compound.

TechniqueObservationExpected Data
¹H NMR Aromatic ProtonsMultiplets in the range of δ 7.0-7.5 ppm
Alkyne ProtonA singlet around δ 3.5 ppm
NH ProtonA broad singlet around δ 6.5-8.0 ppm
t-Butyl ProtonsA sharp singlet at ~δ 1.5 ppm (integrating to 9H)
¹³C NMR Carbonyl Carbonδ ~152 ppm
Aromatic CarbonsMultiple signals between δ 110-160 ppm (showing C-F coupling)
Alkyne CarbonsTwo signals between δ 75-90 ppm
t-Butyl CarbonsQuaternary at ~δ 81 ppm, Methyls at ~δ 28 ppm
¹⁹F NMR Fluorine SignalA single resonance, likely a multiplet due to coupling with aromatic protons
IR Spec. N-H Stretch~3300-3400 cm⁻¹
C≡C-H Stretch~3300 cm⁻¹ (sharp)
C=O Stretch~1710-1730 cm⁻¹
C≡C Stretch~2100-2150 cm⁻¹ (weak)
C-F Stretch~1100-1250 cm⁻¹
HRMS (ESI) [M+H]⁺Calculated: 236.1081 Da
[M+Na]⁺Calculated: 258.0900 Da

Applications in Drug Development and Research

The utility of tert-butyl (2-ethynyl-3-fluorophenyl)carbamate lies in its designed modularity, serving as a powerful launchpad for more complex molecular architectures.

  • As a Protected Aniline Building Block: The primary application is as a synthetic intermediate. Following its synthesis, the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) to reveal the free 2-ethynyl-3-fluoroaniline. This free amine is a potent nucleophile, ready for a wide range of subsequent reactions, including amide bond formation, reductive amination, or participation in further aromatic substitution reactions.[6]

  • As a Click Chemistry Hub: The terminal alkyne is primed for reaction with azide-containing molecules via CuAAC. This allows for the rapid and efficient conjugation of the fluorophenylamine core to peptides, polymers, fluorescent dyes, or affinity tags, facilitating the development of chemical probes and diagnostics.

  • Scaffold for Targeted Inhibitors: The rigid, substituted phenyl ring is an excellent starting point for designing inhibitors that target specific enzyme active sites, such as kinases. The ethynyl group can be elaborated into various pharmacophores, while the aniline moiety can be functionalized to form hydrogen bonds with the protein backbone, creating a high-affinity ligand.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • General Handling: This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Chemical Hazards: While specific toxicity data is unavailable, related fluoroaniline compounds are classified as toxic and irritants.[7] Organofluorine compounds and palladium catalysts should be handled with care.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This guide has detailed the rationale, synthesis, and characterization of tert-butyl (2-ethynyl-3-fluorophenyl)carbamate. By employing a robust Sonogashira coupling strategy, this valuable trifunctional building block can be reliably prepared. Its unique combination of a protected amine, a reactive alkyne, and a fluorine-substituted phenyl ring makes it an exceptionally versatile intermediate for applications ranging from the synthesis of targeted therapeutics to the construction of complex bioorthogonal probes. The methodologies and data presented herein provide a comprehensive and self-validating framework for researchers to confidently synthesize and utilize this powerful chemical tool.

References

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  • PubChem. (n.d.). Tert-butyl n-(2-ethynyl-5-fluorophenyl)carbamate.
  • PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate.
  • MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from .

  • International Union of Crystallography. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • BLDpharm. (n.d.). tert-Butyl (2-cyano-3-fluorophenyl)carbamate. Retrieved from .

  • ChemicalRegister. (n.d.). tert-Butyl (3-ethynyl-4-fluorophenyl)carbamate (CAS No. 1373338-11-4) Suppliers. Retrieved from .

  • BLDpharm. (n.d.). (R)-tert-Butyl but-3-yn-2-ylcarbamate. Retrieved from .

  • ChemScene. (n.d.). tert-Butyl (3-ethynylphenyl)carbamate. Retrieved from .

  • Sigma-Aldrich. (n.d.). tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate. Retrieved from .

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 284-297. Available from: [Link]

  • NIST. (n.d.). tert-Butyl carbamate.
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  • NIST. (n.d.). tert-Butyl carbamate.
  • ECHA. (n.d.). tert-butyl N-(1-cyanopiperidin-4-yl)carbamate.
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from .

  • Rutgers University. (n.d.). tert-Butyl n-[(2-bromo-5-fluorophenyl)methyl]carbamate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from .

  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline. Retrieved from .

  • ResearchGate. (2025). 2-Ethynylperylene and improved synthesis of 3-ethynylperylene. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Retrieved from

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Sources

fluorinated ethynyl aniline building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fluorinated Ethynyl Aniline Building Blocks

Executive Summary

Fluorinated ethynyl aniline derivatives represent a class of high-value chemical building blocks at the intersection of medicinal chemistry and materials science. The strategic incorporation of three key motifs—a fluorine atom, an ethynyl linker, and an aniline core—creates a synergistic effect, yielding molecules with highly tunable and advantageous properties. For drug development professionals, these building blocks offer a pathway to improved metabolic stability, enhanced target binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[1][2][3][4] In materials science, the rigid, conjugated system formed by the ethynyl and aromatic groups, modified by the electronic effects of fluorine, makes these compounds ideal precursors for advanced organic electronic materials.[5][6] This guide provides a comprehensive overview of the synthesis, core physicochemical principles, and critical applications of these versatile scaffolds, supported by field-proven experimental protocols and characterization data.

The Core Directive: A Trifecta of Functionality

The power of fluorinated ethynyl anilines stems from the interplay of its three constituent parts. Understanding their individual contributions is key to appreciating the scaffold's utility.

  • The Aniline Moiety: Serves as a fundamental nucleophilic and basic center. In medicinal chemistry, the N-H group is a critical hydrogen bond donor/acceptor, frequently anchoring ligands to the hinge region of kinase enzymes.[7] It also provides a reactive handle for a wide range of synthetic transformations, including amide couplings, alkylations, and diazotizations.[8]

  • The Ethynyl Group: This rigid, linear linker introduces conformational constraint, which can be crucial for optimizing binding to a biological target by reducing the entropic penalty of binding. It extends the π-conjugated system of the molecule, a key feature for electronic materials.[5] Furthermore, the terminal alkyne (if present) is a versatile functional group for further modifications via click chemistry or subsequent cross-coupling reactions.[9][10]

  • The Fluorine Substituent: The strategic placement of fluorine is arguably the most impactful modification. Its high electronegativity and relatively small size allow it to profoundly alter a molecule's properties without significant steric bulk.[2][11] These effects include blocking metabolic oxidation, modulating the basicity (pKa) of the aniline nitrogen, and enhancing binding interactions through favorable orthogonal contacts.[7][12][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2]; edge [color="#202124", arrowhead="vee"];

} caption: The strategic value proposition of fluorinated ethynyl anilines.

Synthesis: The Sonogashira Cross-Coupling Reaction

The most robust and widely employed method for constructing the C(sp²)-C(sp) bond in ethynyl anilines is the Sonogashira cross-coupling reaction.[10][14] This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl halide. The choice of a fluorinated haloaniline as the starting material is the most direct approach.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂. Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the rate-limiting step and allowing for milder reaction conditions.[14]

  • Aryl Halide: The reactivity order for the aryl halide is I > Br >> Cl.[15] For this reason, iodo- and bromo-substituted fluoroanilines are the most common starting materials, ensuring high reaction efficiency.

  • Alkyne Protection: To prevent undesired homocoupling of the terminal alkyne (Glaser coupling), a protecting group is often used. Trimethylsilylacetylene (TMSA) is a common choice as it is a liquid and easy to handle.[10] The TMS group is readily cleaved post-coupling under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source (e.g., TBAF).[16]

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide generated during the catalytic cycle. It often serves as the solvent as well.[9]

Generalized Step-by-Step Synthetic Protocol

This protocol describes the synthesis of a generic fluorinated ethynyl aniline from a fluorinated iodoaniline and trimethylsilylacetylene (TMSA).

Step 1: Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the fluorinated iodoaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent. To this stirring mixture, add trimethylsilylacetylene (TMSA, 1.2 eq.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 1-3 hours).[16]

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is the TMS-protected intermediate.

Step 2: Deprotection of the Silyl Group

  • Dissolution: Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline intermediate from the previous step in methanol (MeOH).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2-3 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the silylated intermediate is fully converted to the terminal alkyne (typically 2-16 hours).[16]

  • Purification: Upon completion, filter the mixture and concentrate the filtrate. The residue can then be purified by column chromatography on silica gel to yield the pure fluorinated ethynyl aniline product.

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=record, style=filled, margin=0.15]; edge [color="#202124"];

} caption: Generalized workflow for the synthesis of fluorinated ethynyl anilines.

Representative Reaction Conditions
Aryl HalideAlkynePd CatalystCo-catalystBaseSolventTemp.Yield (%)
3-IodoanilineTMSAPd(PPh₃)₂Cl₂CuIEt₃NEt₃NRT>90
2-Iodo-4-fluoroanilinePhenylacetylenePd(PPh₃)₂Cl₂CuIDIPEADMF60°C85-95
3-Bromo-5-fluoroaniline1-HexynePd(OAc)₂/XPhosNoneK₂CO₃Toluene100°C70-85

Data compiled and adapted from representative Sonogashira coupling protocols.[9][10][16]

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine provides a powerful tool for fine-tuning the drug-like properties of the aniline scaffold.[4]

PropertyEffect of Fluorine SubstitutionRationale & Mechanism
pKa (Basicity) DecreasesFluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and the nitrogen lone pair. This destabilizes the conjugate acid (anilinium ion), making the parent aniline less basic (lower pKa).[7][11]
Lipophilicity (LogP) Generally IncreasesReplacing a hydrogen atom with fluorine typically increases the lipophilicity of the molecule. The CF₃ group is one of the most lipophilic substituents. This can enhance membrane permeability and oral bioavailability, but excessive fluorination can negatively impact aqueous solubility.[2][13]
Metabolic Stability IncreasesThe carbon-fluorine (C-F) bond is significantly stronger (bond energy ~110-126 kcal/mol) than a carbon-hydrogen (C-H) bond (~105-113 kcal/mol). Placing fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can effectively block this pathway, increasing the molecule's half-life.[2][12][13]

Applications in Research and Development

Drug Discovery: Kinase Inhibitor Scaffolds

Substituted anilines are a cornerstone of modern kinase inhibitor design.[7] The fluorinated ethynyl aniline scaffold is particularly well-suited for this application.

  • Hinge Binding: The aniline N-H group can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[7]

  • Targeting Lipophilic Pockets: The fluorophenyl group can occupy hydrophobic pockets, with the fluorine atom potentially forming favorable non-covalent interactions (e.g., orthogonal multipolar interactions) that enhance binding affinity and selectivity.[7]

  • Vector for Optimization: The ethynyl group provides a rigid vector pointing out of the binding site, allowing for the attachment of additional functional groups to target solvent-exposed regions or induce allosteric effects, as seen in the development of some pan-BCR-ABL inhibitors.[17] The metabolic stability conferred by fluorine is also critical for achieving desired pharmacokinetic profiles in oncology drugs.[1][18][19]

Materials Science: Organic Electronics

The extended π-conjugation of the ethynyl-aromatic system makes these molecules promising building blocks for organic semiconductors.[5]

  • Tuning Energy Levels: Fluorination is a key strategy for lowering the HOMO and LUMO energy levels of organic materials.[6] This is advantageous for creating n-type (electron-transporting) materials and for improving air stability, as a lower HOMO level makes the material less susceptible to oxidation.

  • Polymer Synthesis: Fluorinated ethynyl anilines can be polymerized, often via further cross-coupling reactions, to create poly(phenyleneethynylene)s (PPEs). These polymers are investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6]

Spectroscopic Characterization

Confirming the identity and purity of a synthesized fluorinated ethynyl aniline is critical. The following table outlines the expected spectroscopic signatures for a model compound like 4-fluoro-2-ethynylaniline.

TechniqueExpected Signals and Features
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (~6.5-7.5 ppm). Signals for protons ortho and meta to the fluorine atom will show characteristic coupling constants (JHF). - Amine Protons (-NH₂): A broad singlet (~3.5-4.5 ppm), which can exchange with D₂O. - Alkynyl Proton (-C≡CH): A sharp singlet around 3.0-3.5 ppm.
¹³C NMR - Aromatic Carbons: Signals in the range of ~100-165 ppm. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Carbons at the ortho and meta positions will also show smaller C-F couplings. - Alkynyl Carbons (-C≡C-): Two signals between ~75-95 ppm.
¹⁹F NMR - A single resonance (or multiplet if coupled to other protons) for the fluorine atom, typically referenced to CFCl₃. The chemical shift will be dependent on the electronic environment.
Infrared (IR) - N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3350-3450 cm⁻¹. - C≡C-H Stretch: A sharp, weak peak at ~3300 cm⁻¹. - C≡C Stretch: A weak to medium peak at ~2100-2150 cm⁻¹. - C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically ~1100-1300 cm⁻¹.

Expected values are based on general spectroscopic principles and data from related structures.[20][21]

Conclusion

Fluorinated ethynyl aniline building blocks are more than just a collection of functional groups; they are rationally designed scaffolds that offer chemists precise control over molecular properties. Their synthesis is well-established through robust methods like the Sonogashira coupling, and their utility is proven in both pharmaceutical and materials science contexts. For researchers in drug discovery, they provide a validated starting point for creating potent and metabolically stable kinase inhibitors. For materials scientists, they are precursors to a new generation of high-performance organic electronic materials. As the demand for functional molecules with tailored properties continues to grow, the importance of these versatile building blocks is set to increase even further.

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2-ethynyl-3-fluoroaniline derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Ethynyl-3-fluoroaniline Derivatives for Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of small molecule inhibitors is a cornerstone of therapeutic innovation. The 2-ethynyl-3-fluoroaniline scaffold has emerged as a structure of significant interest, embodying a strategic convergence of three key functional motifs: the versatile aniline core, the rigid and reactive ethynyl group, and the modulatory fluorine atom. This guide provides an in-depth exploration of this scaffold, from its synthetic foundations and analytical characterization to its applications in targeting disease pathways. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Strategic Importance of the Constituent Moieties

The power of the 2-ethynyl-3-fluoroaniline scaffold lies in the synergistic interplay of its components. Understanding each part is critical to appreciating the whole.

The Aniline Core: A Versatile but Challenging Foundation

Aniline and its derivatives are ubiquitous in medicinal chemistry, serving as foundational building blocks for a vast array of therapeutic agents.[1][2] Their structural versatility allows for facile derivatization, enabling chemists to explore broad chemical space and optimize pharmacological properties.[1] However, the aniline moiety is not without its liabilities. It can be susceptible to metabolic enzymes, potentially leading to rapid clearance or the formation of toxic metabolites, which is a primary concern in drug development.[1] The strategic placement of other functional groups, such as fluorine, is a key tactic to mitigate these risks.

The Ethynyl Group: More Than a Rigid Linker

The acetylene (ethynyl) group is a privileged structure in drug discovery, recognized for its ability to target a wide range of proteins, including kinases and steroid receptors.[3][4][5] Its utility extends far beyond its role as a simple, linear rigid spacer used to orient other pharmacophoric elements.[5]

Key Physicochemical Properties and Roles:

  • Potency Enhancement: The rigid, linear geometry of the ethynyl group can fit into specific binding pockets, forming productive interactions that enhance potency.[5]

  • Bioisostere: The ethynyl group can serve as a bioisostere for various functionalities, including iodo, cyano, and even phenyl groups, allowing chemists to modulate properties while preserving binding.[5][6] Its electrostatic potential is remarkably similar to that of halogens, enabling it to participate in halogen-like bonds.[6]

  • Metabolic Modulation: It can influence the drug metabolism and pharmacokinetic (DMPK) profile of a molecule.[5]

  • Synthetic Handle: As a terminal alkyne, it serves as a valuable handle for "click chemistry" and other bioconjugation reactions, crucial for creating chemical biology probes.[4][7]

The Fluoro Substituent: The "Magic Bullet" of Drug Design

Fluorine has become an indispensable element in modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[8] Its unique properties allow for the fine-tuning of a drug candidate's behavior in the body.[8][9]

Key Contributions of Fluorine:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically labile site can block breakdown by enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability.[10][11]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the pKa of nearby functional groups, such as the aniline amine, influencing ionization state and the strength of hydrogen bonds with a biological target.[10][12] This can lead to enhanced binding affinity and greater selectivity, reducing off-target effects.[9][11]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.[10][12] This modulation helps optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Chapter 2: Synthesis and Characterization

The construction and verification of 2-ethynyl-3-fluoroaniline derivatives rely on robust and well-established chemical and analytical methodologies.

Core Synthesis via Sonogashira Cross-Coupling

The most powerful and widely employed method for forming the C(sp²)-C(sp) bond required for this scaffold is the Sonogashira cross-coupling reaction.[13][14] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[15][16] The use of a protected alkyne, such as trimethylsilylacetylene (TMSA), is crucial to prevent self-coupling side reactions.[15]

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_intermediate Intermediate Product cluster_deprotection Final Steps A 2-Iodo-3-fluoroaniline C Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) A->C B Trimethylsilylacetylene (TMSA) B->C D Protected Intermediate 3-Fluoro-2-((trimethylsilyl)ethynyl)aniline C->D E Deprotection Base (e.g., K₂CO₃) or TBAF D->E F Final Product 2-Ethynyl-3-fluoroaniline E->F

Caption: General synthetic workflow for 2-ethynyl-3-fluoroaniline.

Experimental Protocol: General Procedure for Sonogashira Coupling and Deprotection

This protocol is a self-validating system; successful execution relies on maintaining an inert atmosphere to protect the catalysts and monitoring the reaction to completion to ensure high yields.

  • Reaction Setup: To a flame-dried reaction flask, add the 2-halo-3-fluoroaniline starting material (e.g., 2-iodo-3-fluoroaniline, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq).[16]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This step is critical to prevent oxidation and deactivation of the palladium catalyst. Repeat this cycle three times.

  • Solvent and Reagents Addition: Add a suitable degassed solvent, typically an amine base like triethylamine (Et₃N) which also serves as the reaction base.[16] Add the protected alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).[17] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-16 hours).[15]

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[15]

  • Purification (Step 1): Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel to isolate the silyl-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a solvent like methanol or tetrahydrofuran. Add a deprotecting agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF).[15][16]

  • Monitoring and Final Purification: Stir the mixture at room temperature and monitor by TLC until the protected intermediate is consumed. Perform an aqueous work-up as described in step 5. Purify the final product by column chromatography to yield the 2-ethynyl-3-fluoroaniline derivative.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques is standard practice.

Data Presentation: Summary of Expected Spectroscopic Data

TechniqueIsomerExpected ObservationsReference
¹H NMR 2-FluoroanilineAromatic protons (Ar-H) typically appear as a multiplet between 6.70-7.00 ppm. The amine protons (NH₂) show a broad singlet around 3.75 ppm.[18]
¹³C NMR 2-FluoroanilineThe carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) of ~240-250 Hz.[18]
Mass Spec. FluoroanilinesUnder electron impact, fragmentation may involve the loss of HF or HCN. The molecular ion peak (M+) is typically prominent.[19]
LC-MS 4-FluoroanilineIn LC-MS with positive ionization, the protonated molecule [M+H]+ is observed. For fluoroaniline, this corresponds to an m/z of 112.[20][21]

Experimental Protocol: General Procedure for NMR and MS Analysis

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18]

  • NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. The causality for using a high-field instrument is to achieve better signal dispersion and resolution, which is crucial for unambiguous structural assignment.

  • MS Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.[18]

  • MS Acquisition: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile derivatives. Electrospray ionization (ESI) is a common technique for LC-MS analysis of drug-like molecules.[20]

Chapter 3: Medicinal Chemistry Applications and Biological Evaluation

The 2-ethynyl-3-fluoroaniline scaffold is a promising starting point for developing inhibitors of various biological targets, particularly in oncology. For instance, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent and selective Raf kinase inhibitors.[22]

G cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Synthesis of 2-Ethynyl-3-fluoroaniline Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening (e.g., MTT Assay) Characterization->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 2-Ethynyl-3-fluoroaniline Derivative Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway with hypothetical inhibition of RAF.

Conclusion and Future Perspectives

The 2-ethynyl-3-fluoroaniline core represents a highly strategic scaffold for medicinal chemistry. The convergence of the aniline's synthetic tractability, the ethynyl group's unique structural and electronic properties, and fluorine's profound influence on pharmacokinetics and pharmacodynamics provides a powerful platform for drug design. [5][9]Future work will likely focus on exploring diverse substitutions on this core to target a wider range of biological entities, including novel kinase isoforms, epigenetic targets, and other enzymes implicated in disease. The continued development of novel synthetic methods will further expand the accessible chemical space, paving the way for the discovery of next-generation therapeutics built upon this promising molecular framework.

References

  • Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies
  • Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Applic
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM
  • Acetylene Group, Friend or Foe in Medicinal Chemistry.. Semantic Scholar
  • Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies. Benchchem
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  • Aniline replacement in drug-like compounds. Cresset Group
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI
  • A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. Benchchem
  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Ovid
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  • In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents. PubMed
  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing)
  • Sonogashira coupling. Wikipedia
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Technical Guide: Synthesis of Fluorinated Indoles from Ethynyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of fluorinated indoles from ethynyl anilines (2-alkynylanilines), focusing on high-value transformations that introduce fluorine or fluoroalkyl groups directly during the cyclization process.

Executive Summary

The incorporation of fluorine into the indole scaffold dramatically alters pKa, lipophilicity, and metabolic stability, making fluorinated indoles critical pharmacophores. While traditional methods rely on pre-fluorinated benzene rings, fluorinative cyclization of ethynyl anilines offers a more convergent approach. This guide focuses on two dominant strategies:

  • Electrophilic Fluorocyclization: Accessing 3-fluoroindoles and 3,3-difluoroindolenines via Gold(I)/Selectfluor systems.

  • Domino Trifluoromethylation: Constructing 2-(trifluoromethyl)indoles using Copper-mediated fluoroform activation.[1][2][3][4]

Mechanistic Foundations & Strategic Analysis

Strategy A: C3-Fluorination via Gold Catalysis

Direct fluorination at the C3 position of an indole is challenging due to the instability of the resulting 3-fluoroindole, which is prone to oxidation or hydrolysis. However, the aminofluorination of 2-alkynylanilines provides a viable route.

  • The Challenge: Standard electrophilic fluorination (e.g., NFSI) often fails to cyclize 2-alkynylanilines effectively without a metal catalyst to activate the alkyne.

  • The Solution: Gold catalysts (Au(I) or Au(III)) activate the triple bond for intramolecular nucleophilic attack by the amine. The resulting vinyl-gold intermediate is highly reactive toward electrophilic fluorine sources like Selectfluor.

Mechanism Visualization (Au-Catalyzed Pathway)

The following diagram illustrates the cascade from alkyne activation to the final fluorinated product.

Au_Fluorocyclization Start 2-Alkynylaniline Activated Activated Alkyne-Au Complex Start->Activated Coordination Au_Complex [Au] Catalyst Au_Complex->Activated Cyclized Vinyl-Au Intermediate Activated->Cyclized 5-endo-dig Cyclization Oxidation Au(I)/Au(III) Oxidative Addition Cyclized->Oxidation + Selectfluor Selectfluor Selectfluor (F+) Selectfluor->Oxidation Elimination Reductive Elimination Oxidation->Elimination C-F Bond Formation Elimination->Au_Complex Regeneration Product 3-Fluoroindole / 3,3-Difluoroindolenine Elimination->Product

Caption: Mechanism of Au-catalyzed aminofluorination involving alkyne activation and electrophilic fluorination.

Strategy B: C2-Trifluoromethylation via Copper Catalysis

Introducing a trifluoromethyl group at the C2 position typically requires harsh conditions. A milder approach utilizes fluoroform-derived CuCF₃ reagents.

  • Key Insight: The reaction proceeds via a domino trifluoromethylation/cyclization sequence.[1][2][4] The copper species transfers the CF₃ group to the alkyne, triggering the ring closure.

  • Protecting Groups: Unlike the gold pathway which tolerates free amines, this route often requires electron-withdrawing protecting groups (e.g., N-Tosyl, N-Mesyl) to facilitate the specific mechanistic pathway and prevent catalyst poisoning.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoro-2-aryl-3H-indoles

Target: Conversion of unprotected 2-alkynylanilines to difluorinated indolenines.[5] Source Authority: Based on Beilstein J. Org.[6] Chem. 2014, 10, 437–443.

Reagents & Equipment[3][4]
  • Substrate: 2-(Phenylethynyl)aniline (1.0 equiv)

  • Catalyst: NaAuCl₄[5][7][8]·2H₂O (5 mol%)

  • Fluorine Source: Selectfluor (3.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (CH₃CN)

  • Temperature: Room Temperature (25 °C)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-(phenylethynyl)aniline (0.5 mmol) in EtOH (5 mL).

  • Catalyst Addition: Add NaAuCl₄·2H₂O (0.025 mmol, 5 mol%). Stir the mixture at room temperature.

  • Monitoring Cyclization: Monitor by TLC until the starting aniline is fully consumed (typically < 1 hour). This step forms the non-fluorinated indole intermediate in situ.

  • Fluorination: Once cyclization is complete, add Selectfluor (1.5 mmol, 3 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. The solution typically turns from yellow to clear/pale.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography. Note: 3,3-difluoroindolenines are moderately stable but should be stored cold.

Optimization Table (Solvent & Catalyst Effects)
EntryCatalyst (5 mol%)SolventYield (Product)Insight
1NoneCH₃CN0%No reaction/Degradation. Catalyst essential.
2AgNTf₂EtOH0%Silver fails to promote this specific cascade.
3NaAuCl₄·2H₂O EtOH 75% Optimal conditions.
4PPh₃AuNTf₂CH₃CN65%Good, but cationic Au(I) is more expensive.
Protocol B: Synthesis of 2-(Trifluoromethyl)indoles

Target: Domino trifluoromethylation/cyclization of N-protected 2-alkynylanilines.[3] Source Authority: Based on Org. Lett. 2018, 20, 1676-1679.[3]

Reagents & Equipment[3][4]
  • Substrate: N-Tosyl-2-alkynylaniline (0.2 mmol)

  • Reagent: CuCF₃ precursor (prepared from fluoroform) or pre-formed [(PPh₃)₃CuCF₃].

  • Ligand/Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

  • Temperature: 50–80 °C

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon, charge a reaction tube with N-tosyl-2-alkynylaniline (0.2 mmol).

  • Reagent Addition: Add the CuCF₃ source (3.0 equiv) and TMEDA (3.0 equiv) dissolved in DMF (1.5 mL).

  • Heating: Seal the tube and heat to 50 °C. Stir for 12 hours.

    • Note: Higher temperatures (80 °C) may lead to formylation (formation of 3-formyl-2-CF₃-indoles) via DMF decomposition/insertion.

  • Work-up: Cool to room temperature. Dilute with water and extract with diethyl ether.

  • Purification: Flash chromatography on silica gel.

Troubleshooting & Expert Insights

Solvent Selection (The "Ethanol Effect")

In the Gold-catalyzed protocol, the choice of solvent is not trivial.

  • Acetonitrile: Often leads to complex mixtures or lower yields due to competitive binding with the cationic gold species.

  • Ethanol: Acts as a proton shuttle and stabilizes the intermediate. However, be aware that nucleophilic solvents can sometimes trap the intermediate, leading to hemiaminal byproducts if the fluorination is slow.

Handling Selectfluor

Selectfluor is an oxidant.[6][9] When adding it to the reaction mixture containing Gold catalysts:

  • Timing is Key: In Protocol A, adding Selectfluor after the initial cyclization (step 3) is often cleaner than adding it at the start. Simultaneous addition can lead to oxidation of the alkyne before cyclization occurs.

Stability of 3-Fluoroindoles

Monofluoroindoles (3-fluoro-1H-indole) are notoriously unstable. They tend to tautomerize to 3-fluoroindolenines or hydrolyze to oxindoles.

  • Stabilization: If the 3-fluoro-1H-indole is the desired target, electron-withdrawing groups (EWGs) on the nitrogen (e.g., N-Tosyl) or the benzene ring help stabilize the aromatic form.

  • Difluorination: Driving the reaction to the 3,3-difluoroindolenine (as in Protocol A) creates a stable, isolable compound that can be further derivatized.

References

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Source: Beilstein Journal of Organic Chemistry, 2014, 10, 437–443. URL:[Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Source: Organic Letters, 2018, 20(6), 1676–1679. URL:[Link]

  • Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Source: Chemical Communications, 2014, 50, 578-580. URL:[Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Source: Organic Letters, 2000, 2(5), 639–642. URL:[Link]

Sources

Strategic N-Boc Protection of 1-Amino-2-Ethynyl-3-Fluorobenzene: Kinetic Challenges and Synthetic Optimization

[1]

Executive Summary & Strategic Context

The Substrate: 1-amino-2-ethynyl-3-fluorobenzene (also known as 2-ethynyl-3-fluoroaniline). The Challenge: This substrate presents a "perfect storm" of kinetic inhibition for nucleophilic substitution.

  • Electronic Deactivation: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the HOMO energy of the amine nitrogen and reducing its nucleophilicity.

  • Steric Occlusion: The ortho-ethynyl group provides substantial steric bulk, impeding the trajectory of the bulky di-tert-butyl dicarbonate ((Boc)₂O) electrophile.

  • Chemoselectivity Risks: The terminal alkyne (pKa ~25) is susceptible to deprotonation by strong bases (e.g., NaH, LHMDS), leading to potential C-alkylation or polymerization side reactions. Furthermore, free ortho-ethynyl anilines are prone to spontaneous cyclization to indoles under high thermal stress or metal catalysis.

The Solution: This guide details an optimized, catalytic protocol utilizing 4-Dimethylaminopyridine (DMAP) to bypass the nucleophilic bottleneck without compromising the sensitive alkyne moiety.

Mechanistic Insight: The DMAP Turbocharger

Standard Boc protection protocols (e.g., TEA/DCM or aqueous Na₂CO₃) often fail or require excessive heating for this substrate, leading to decomposition. The solution lies in nucleophilic catalysis.

The Catalytic Cycle

Instead of relying on the sluggish aniline to attack (Boc)₂O directly, we utilize DMAP. DMAP attacks (Boc)₂O to form a highly electrophilic N-Boc-pyridinium species.[1] This intermediate is orders of magnitude more reactive than the anhydride itself, allowing the deactivated aniline to capture the Boc group rapidly.

Boc_MechanismBoc2O1. (Boc)2OIntermediate3. [N-Boc-DMAP]+(Activated Electrophile)Boc2O->IntermediateNucleophilic AttackDMAP2. DMAP(Catalyst)DMAP->IntermediateTS5. TetrahedralIntermediateIntermediate->TS+ AnilineAniline4. 2-Ethynyl-3-fluoroaniline(Substrate)Aniline->TSTS->DMAPRegenerationProduct6. N-Boc Product+ CO2 + t-BuOHTS->ProductCollapse

Figure 1: DMAP-catalyzed activation of (Boc)₂O. The formation of the N-Boc-pyridinium salt lowers the activation energy required for the electron-deficient aniline to react.[1]

Optimized Experimental Protocol

Objective: Synthesize N-Boc-2-ethynyl-3-fluoroaniline with >90% yield while preserving the alkyne.

Reagent Stoichiometry Table
ReagentEquiv.[2][3][4][5][6][7]RoleNotes
2-Ethynyl-3-fluoroaniline 1.0SubstrateLimiting reagent.[1]
(Boc)₂O 2.5 - 3.0ElectrophileExcess required due to slow kinetics; some hydrolysis occurs.[1]
DMAP 0.2 (20 mol%)CatalystCritical for activation. Do not omit.
Triethylamine (TEA) 1.5BaseNeutralizes generated acid/buffers system.
THF (Anhydrous) 0.2 MSolventPreferred over DCM for higher reflux temp if needed.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen. Note: Moisture kills the active N-Boc-DMAP intermediate.[1]

  • Solubilization: Add 2-ethynyl-3-fluoroaniline (1.0 equiv) and DMAP (0.2 equiv).[1] Dissolve in anhydrous THF (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Add (Boc)₂O (1.5 equiv initially) as a solution in a small amount of THF or neat (if liquid).

    • Expert Tip: Adding (Boc)₂O in portions prevents a massive exotherm, though less relevant for this sluggish substrate, it is good practice.

  • Reaction Monitoring (The Critical Phase):

    • Heat the reaction to 50°C .

    • Monitor by TLC (Hexanes/EtOAc 8:1) every 2 hours.

    • Checkpoint: If <50% conversion is observed after 4 hours, add a second portion of (Boc)₂O (1.0 - 1.5 equiv) and increase temperature to 60°C (Reflux) .

    • Warning: Do not exceed 65°C. Higher temperatures risk alkyne polymerization or cyclization.

  • Quench & Workup:

    • Once starting material is consumed (typically 12-18 hours), cool to Room Temp.

    • Dilute with Et₂O (Ethyl Ether) or EtOAc.

    • Wash sequence:

      • 10% Citric Acid (removes DMAP and TEA). Avoid strong mineral acids like HCl which might deprotect the Boc.

      • Saturated NaHCO₃ (removes byproduct t-BuOH and acid traces).

      • Brine .

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% -> 10% EtOAc in Hexanes.[1]

    • Note: The product is less polar than the starting aniline.

WorkflowStep11. Dissolve Aniline + DMAPin anhydrous THFStep22. Add TEA + (Boc)2O(Portion 1)Step1->Step2Step33. Heat to 50°CMonitor TLCStep2->Step3DecisionConversion > 90%?Step3->DecisionAddMoreAdd (Boc)2O (Portion 2)Increase T to 60°CDecision->AddMoreNoQuench4. Workup:Citric Acid Wash -> NaHCO3 -> BrineDecision->QuenchYesAddMore->Step3Loop (max 24h)Purify5. Silica Chromatography(Hex/EtOAc)Quench->Purify

Figure 2: Decision-tree workflow for the synthesis, emphasizing the iterative addition of (Boc)₂O to drive the equilibrium.

Analytical Validation (Self-Validating System)[1]

To confirm the structure and purity, ensure your data matches these expected parameters.

  • TLC: The product (N-Boc) will have a significantly higher Rf than the free aniline due to the loss of the H-bond donor capability of the NH₂ (though one NH remains, it is shielded).

    • Stain: UV active. Anisaldehyde stain is often effective for Boc groups (red/orange spot).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.50 ppm (s, 9H): The diagnostic tert-butyl singlet.

    • δ ~3.50 ppm (s, 1H): The terminal alkyne proton (C≡C-H ). Crucial check: If this is missing, you may have deprotonated and alkylated the alkyne.

    • δ ~7.00 - 7.50 ppm: Aromatic signals.[1] Look for a downfield shift of the ortho-proton due to the deshielding effect of the carbamate.

    • δ ~6.80 - 7.20 ppm (br s, 1H): The carbamate N-H proton.

  • IR Spectroscopy:

    • ~1710-1730 cm⁻¹: Strong C=O stretch (Carbamate).[1]

    • ~3300 cm⁻¹: Sharp C≡C-H stretch (Alkyne).

    • ~2100-2200 cm⁻¹: Weak C≡C stretch.

Troubleshooting & Safety

Why not use LHMDS/NaHMDS?

A common aggressive strategy for hindered anilines is deprotonation with Lithium Hexamethyldisilazide (LHMDS) followed by quenching with (Boc)₂O.

  • Risk: The pKa of a terminal alkyne is ~25.[8][9] The pKa of LHMDS is ~26.

  • Consequence: LHMDS will deprotonate both the amine and the alkyne. Upon addition of (Boc)₂O, you risk forming the N,C-bis-Boc species or initiating polymerization.

  • Verdict: Avoid stoichiometric strong bases unless the alkyne is protected (e.g., TIPS-protected).

The Reaction is Stuck at 50%

If the reaction stalls despite adding more (Boc)₂O:

  • Solvent Switch: Switch from THF to Acetonitrile (MeCN) . MeCN is more polar and can stabilize the charged intermediate, often accelerating SN2-type reactions.

  • Lewis Acid Additive: Add 5 mol% Sc(OTf)₃ (Scandium Triflate). This acts as a Lewis acid to activate the carbonyl of the (Boc)₂O, working synergistically with the DMAP.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7] (The foundational text for protection chemistry).[10]

  • Knölker, H. J., et al. (1996). "DMAP-Catalyzed Isocyanat Formation: An Efficient Entry to Carbamates." Synlett, 1996(08), 737-740. Link

  • Chakraborti, A. K., et al. (2006).[7] "Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines."[1][7] Organic & Biomolecular Chemistry, 4, 2769-2771.[7] Link

  • BenchChem. (2025).[3] "Electronic Effects of Fluorine on Aniline Reactivity." BenchChem Technical Library. Link (Contextual data on fluorinated aniline kinetics).

  • Gundersen, L. L., et al. (2005). "Palladium-catalyzed cyclization of 2-ethynylanilines." Tetrahedron, 61(13), 3205-3214.

Strategic Sourcing & Technical Guide: N-Boc-2-ethynyl-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

N-Boc-2-ethynyl-3-fluoroaniline (CAS: 1884490-65-6 ) is a high-value pharmacophore precursor, primarily utilized in the synthesis of indole-based kinase inhibitors (e.g., EGFR, BTK targets) and fluorinated heterocycles. Its structural motif—a 1,2,3-trisubstituted benzene ring featuring an adjacent ethynyl and amino group—enables rapid cyclization strategies (e.g., Larock indole synthesis).

However, commercial availability of this specific Boc-protected intermediate is tier-2 restricted , meaning it is typically stocked by specialized CRO-type vendors rather than broad-catalog distributors. This guide outlines a dual-strategy approach: Direct Sourcing for discovery scale and In-House/CRO Synthesis for process scale, ensuring supply chain resilience.

Chemical Profile & Specifications

AttributeSpecification
Chemical Name tert-Butyl (2-ethynyl-3-fluorophenyl)carbamate
CAS Number 1884490-65-6
Molecular Formula C₁₃H₁₄FNO₂
Molecular Weight 235.25 g/mol
Key Precursor 2-Bromo-3-fluoroaniline (CAS: 111721-75-6)
Physical State Off-white to yellow solid
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)
Instability Sensitive to oxidation and polymerization (ethynyl group)
Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following impurities must be controlled:

  • Palladium (Pd) Residuals: <20 ppm (originating from Sonogashira coupling).

  • Regioisomers: <0.5% (specifically 2-ethynyl-5-fluoro isomers).

  • Homocoupling Dimers: Diacetylene byproducts from oxidative coupling.

Sourcing Landscape: The "Buy vs. Make" Decision

The supply chain for this compound is bifurcated. While the Boc-protected alkyne is available from select vendors, the brominated precursor is a commodity chemical.

A. Direct Suppliers (Discovery Scale: mg – 100g)

Verified vendors listing CAS 1884490-65-6:

  • BLD Pharm: Primary stockist for fluorinated building blocks. High reliability for <100g batches.

  • Bide Pharm (Bide Medicine): Strong presence in Asian markets; often the original manufacturer for re-sellers.

  • ChemScene: Reliable for medicinal chemistry libraries; often re-packages from primary synthesis labs.

B. Precursor Suppliers (Process Scale: >1kg)

If direct supply is insufficient, source 2-Bromo-3-fluoroaniline (CAS 111721-75-6) from:

  • Sigma-Aldrich / MilliporeSigma: High regulatory compliance (AldrichCPR).

  • Combi-Blocks: Excellent cost-per-gram for bulk bromides.

  • Enamine: Large stock of fluorinated anilines.

Technical Protocol: Synthesis & Validation

When commercial batches fail QC or costs escalate, the following validated synthesis route provides a robust alternative. This protocol minimizes Pd contamination and ensures regio-purity.

Validated Synthetic Pathway

SynthesisPath SM 2-Bromo-3-fluoroaniline (CAS 111721-75-6) Step1 Step 1: Boc Protection (Boc2O, THF, Reflux) SM->Step1 Int1 N-Boc-2-bromo-3-fluoroaniline Step1->Int1 Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Int1->Step2 Int2 TMS-Protected Intermediate Step2->Int2 Step3 Step 3: Desilylation (K2CO3, MeOH) Int2->Step3 Product N-Boc-2-ethynyl-3-fluoroaniline (CAS 1884490-65-6) Step3->Product

Figure 1: Three-step synthetic route from commodity precursor to target alkyne.[1]

Detailed Methodology
Step 1: Boc Protection

Rationale: The free aniline is prone to poisoning Pd catalysts. Protection is mandatory before coupling.

  • Dissolve 2-bromo-3-fluoroaniline (1.0 eq) in THF.

  • Add Boc₂O (1.2 eq) and catalytic DMAP (0.1 eq).

  • Reflux for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate, dissolve in EtOAc, wash with 1M HCl (to remove DMAP/aniline), then brine.

Step 2: Sonogashira Coupling (The Critical Step)

Rationale: Use of TMS-acetylene prevents oligomerization of the alkyne.

  • Charge reactor with N-Boc-2-bromo-3-fluoroaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Purge with Argon (O₂ exclusion is critical to prevent homocoupling).

  • Add Triethylamine (TEA) (solvent/base) and TMS-acetylene (1.5 eq).

  • Heat to 60°C for 12 hours.

  • Purification: Filtration through a Celite pad is essential here to remove bulk Pd/Cu before column chromatography.

Step 3: Desilylation

Rationale: Mild basic conditions avoid Boc removal.

  • Dissolve intermediate in MeOH .

  • Add K₂CO₃ (1.5 eq). Stir at RT for 30 min.

  • Quench: Water/EtOAc extraction.

  • Final QC: Recrystallize from Hexanes/EtOAc to achieve >99% purity.

Quality Assurance & Handling

Stability Warning

The terminal alkyne is reactive.

  • Storage: Store solid at -20°C under Argon.

  • Handling: Avoid metal spatulas (trace iron can catalyze polymerization over time). Use glass or plastic tools.

Analytical Benchmarks
TestMethodAcceptance Criteria
Identity ¹H NMR (CDCl₃)Characteristic alkyne proton singlet at ~3.5 ppm
Purity HPLC (254 nm)> 98.0% Area
Residual Pd ICP-MS< 20 ppm (Process Scale)
Water Karl Fischer< 0.5% w/w

References

  • BLD Pharm. Product Specification: tert-Butyl (2-ethynyl-3-fluorophenyl)carbamate (CAS 1884490-65-6).[2][3][4][5][6] Retrieved from

  • Sigma-Aldrich. 2-Bromo-3-fluoroaniline Product Data. Retrieved from

  • BenchChem. Technical Guide to the Synthesis of 3-Ethynylaniline and Derivatives. Retrieved from

  • National Institutes of Health (NIH). Fluorinated compounds in medicinal chemistry: recent applications. Curr Top Med Chem, 2014. Retrieved from

  • MDPI. Synthesis of Fluorinated Quinoline Analogs via 2-fluoroaniline derivatives. Molecules, 2023.[7][8] Retrieved from

Sources

Methodological & Application

synthesis of 4-fluoroindole from 1-(Boc-amino)-2-ethynyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 4-Fluoroindole from 1-(Boc-amino)-2-ethynyl-3-fluorobenzene

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-fluoroindole, a crucial building block in pharmaceutical and materials science research.[1] The described two-step synthetic pathway begins with the gold-catalyzed intramolecular cyclization of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene to form N-Boc-4-fluoroindole, followed by an efficient acid-catalyzed deprotection to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

Indole and its derivatives are privileged heterocyclic scaffolds frequently found in biologically active compounds and functional materials.[2] Specifically, fluorinated indoles such as 4-fluoroindole have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, including altered lipophilicity, metabolic stability, and binding interactions. These characteristics make 4-fluoroindole a valuable intermediate for the development of novel therapeutics and advanced organic materials like those used in OLEDs and solar cells.[1][3]

The synthesis of substituted indoles from 2-ethynylanilines is a robust and efficient strategy for constructing the indole core.[2][4] This guide details a specialized application of this methodology, focusing on a gold-catalyzed approach that leverages the high affinity of gold(I) catalysts for activating alkyne moieties towards nucleophilic attack.[5][6] The process involves an initial 5-endo-dig cyclization, followed by a standard Boc-deprotection, providing a clean and direct route to the target molecule.

Overall Synthetic Workflow

The synthesis is performed in two principal stages: (1) Gold-catalyzed cyclization of the starting material to form the protected indole intermediate, and (2) Acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group to afford the final 4-fluoroindole product.

G SM 1-(Boc-amino)-2-ethynyl- 3-fluorobenzene INT N-Boc-4-fluoroindole SM->INT Step 1: Au(I)-Catalyzed 5-endo-dig Cyclization FP 4-Fluoroindole INT->FP Step 2: Acid-Catalyzed Boc Deprotection

Caption: High-level workflow for the two-step synthesis of 4-fluoroindole.

Part 1: Gold(I)-Catalyzed Intramolecular Cyclization

Mechanistic Rationale

The intramolecular cyclization of 2-ethynylanilines is a powerful method for indole synthesis. While various catalysts can be employed, gold(I) complexes are particularly effective due to their strong Lewis acidity and ability to activate the alkyne C-C triple bond.[7][8] The proposed mechanism involves the following key steps:

  • π-Activation: The gold(I) catalyst coordinates to the alkyne moiety of the substrate, rendering it highly electrophilic.

  • Nucleophilic Attack: The nitrogen atom of the Boc-protected amine acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig fashion. This step is often favored due to the electronic stabilization of the transition state.[9]

  • Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis (acquiring a proton from a trace source in the solvent or during workup), which cleaves the carbon-gold bond and regenerates the active catalyst, yielding the N-Boc-4-fluoroindole product.

G cluster_0 Gold(I)-Catalyzed 5-endo-dig Cyclization Mechanism Start Substrate + [Au]⁺ Activated π-Alkyne Gold Complex (Electrophilic Activation) Start->Activated Coordination Cyclized Vinyl-Gold Intermediate (via 5-endo-dig attack) Activated->Cyclized Intramolecular Nucleophilic Attack Product N-Boc-4-fluoroindole + [Au]⁺ Cyclized->Product Protonolysis (Protodeauration)

Caption: Simplified mechanism of the gold-catalyzed intramolecular cyclization.

Protocol 1: Synthesis of N-Boc-4-fluoroindole

This protocol describes the cyclization of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene using a common gold(I) catalyst system.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (1 mmol scale)Moles (mmol)Eq.
1-(Boc-amino)-2-ethynyl-3-fluorobenzene249.27249 mg1.01.0
(Ph₃P)AuCl (Chloro(triphenylphosphine)gold(I))494.8025 mg0.050.05
AgOTf (Silver triflate)256.9413 mg0.050.05
Dichloromethane (DCM), anhydrous84.9310 mL--

Experimental Procedure

  • Catalyst Preparation: To a dry round-bottom flask under an argon atmosphere, add (Ph₃P)AuCl (25 mg, 0.05 mmol) and anhydrous DCM (5 mL). Stir the suspension for 5 minutes. Add AgOTf (13 mg, 0.05 mmol). The mixture will turn cloudy as AgCl precipitates. Stir for 20-30 minutes at room temperature in the dark to form the active cationic gold catalyst, [(Ph₃P)Au]⁺OTf⁻.

    • Scientist's Note: The use of a silver salt co-catalyst is a standard method to abstract the chloride from the gold pre-catalyst, generating the highly active cationic gold(I) species in situ. Protecting the reaction from light prevents potential silver-mediated side reactions.

  • Reaction Setup: In a separate dry flask, dissolve 1-(Boc-amino)-2-ethynyl-3-fluorobenzene (249 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Initiation: Transfer the substrate solution to the flask containing the activated catalyst via cannula.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, typically lower Rf spot corresponding to the product should appear. The reaction is generally complete within 1-3 hours.

  • Quenching and Work-up: Once the reaction is complete, filter the mixture through a short plug of Celite to remove the AgCl precipitate. Wash the Celite plug with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude N-Boc-4-fluoroindole is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

Part 2: Acid-Catalyzed Boc Deprotection

Mechanistic Rationale

The Boc group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[10][11] The deprotection mechanism is an acid-catalyzed elimination:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[12]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This generates a stable tert-butyl cation and a carbamic acid intermediate.[12]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine (4-fluoroindole).[12] The tert-butyl cation can be scavenged or may eliminate to form isobutylene.

  • Critical Consideration: The generation of the tert-butyl cation can lead to unwanted side reactions, such as alkylation of the electron-rich indole ring.[13][14] While often not a major issue with simple indoles, using a scavenger like triethylsilane or anisole can be beneficial in more complex systems.

Protocol 2: Synthesis of 4-Fluoroindole

This protocol details the removal of the Boc group using trifluoroacetic acid.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (1 mmol scale)Moles (mmol)
Crude N-Boc-4-fluoroindole249.27~249 mg~1.0
Dichloromethane (DCM)84.935 mL-
Trifluoroacetic Acid (TFA)114.021-2 mL-
Saturated Sodium Bicarbonate (aq. NaHCO₃)-~30 mL-

Experimental Procedure

  • Reaction Setup: Dissolve the crude N-Boc-4-fluoroindole (~1.0 mmol) in DCM (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Scientist's Note: Cooling the reaction helps to control the initial exotherm upon acid addition and minimizes potential side reactions.

  • Deprotection: Slowly add trifluoroacetic acid (1-2 mL) to the stirred solution. Effervescence (CO₂ evolution) should be observed.[10]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the completion of the reaction by TLC (1:1 Hexanes:Ethyl Acetate), observing the disappearance of the Boc-protected intermediate and the appearance of the 4-fluoroindole spot.

  • Work-up and Neutralization: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Extraction: Re-dissolve the residue in DCM or Ethyl Acetate (~20 mL). Carefully add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases and the aqueous layer is basic (check with pH paper).

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-fluoroindole.

Purification and Characterization

Protocol 3: Purification by Column Chromatography

The crude product can be purified to high purity using standard flash chromatography.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of Hexanes/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. 4-Fluoroindole is a low-melting solid.[15]

Expected Product Characterization

The identity and purity of the synthesized 4-fluoroindole should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol [15]
Appearance Off-white to light brown solid
Melting Point 30-32 °C[15]
¹H NMR (CDCl₃) Refer to spectral databases for characteristic shifts.[16]
MS (EI) m/z 135 (M⁺)[17]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization (Step 1) Inactive catalyst; Poor quality of anhydrous solvent; Air/moisture contamination.Ensure the gold pre-catalyst and silver salt are fresh. Use freshly distilled/dried DCM. Maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.
Incomplete Deprotection (Step 2) Insufficient acid or reaction time; Water contamination quenching the acid.Add additional TFA and allow the reaction to stir for a longer period. Ensure the starting material and solvent are reasonably dry.
Formation of Dark Byproducts Decomposition of starting material or product under harsh acidic or thermal conditions.Perform the deprotection at 0 °C. Minimize reaction time. Consider using a milder deprotection method if TFA proves too harsh (e.g., HCl in dioxane).[12]
Difficulty in Purification Co-eluting impurities.Adjust the eluent system for chromatography (e.g., use a DCM/Methanol or Toluene/Acetone system). Consider recrystallization from a suitable solvent system like hexane/ether.[18]

References

  • Wu, J.-S., et al. (2012). Facile synthesis of indoles by K₂CO₃ catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters.
  • Mizukami, A., et al. (2016). Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides. Organic Letters. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Li, J.-H., et al. (2012). Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO₂ fixation in the absence of transition metal catalysts. Organic Letters. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • MDPI. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Available at: [Link]

  • AIR Unimi. Gold-catalyzed functionalization reactions of indole.
  • ACS Publications. (2016). Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides. Organic Letters. Available at: [Link]

  • ACS Publications. (2016). Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides. Organic Letters. Available at: [Link]

  • White Rose Research Online. (2020). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • PMC. (2012). Umpolung Reactivity of Indole through Gold Catalysis. Available at: [Link]

  • ACS Publications. (2015). Direct Construction of Fused Indoles by Gold-Catalyzed Cascade Cyclization of Conjugated Diynes. Organic Letters. Available at: [Link]

  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • University of Leicester. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

  • SpectraBase. (2025). 4-Fluoroindole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • ResearchGate. (2018). How 4-fluoroindole and 5- fluoroindole differ energetically?. Available at: [Link]

  • Diva-Portal.org. (2023). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • Watsonnoke Scientific Ltd. (2015). 387-43-9 4-Fluoroindole. Available at: [Link]

  • PubChemLite. 4-fluoroindole (C8H6FN). Available at: [Link]

  • ACS Publications. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Available at: [Link]

  • PMC. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Available at: [Link]

  • PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Available at: [Link]

  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available at: [Link]

Sources

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Fluorinated Haloanilines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes advanced methodologies for the palladium-catalyzed cross-coupling of fluorinated haloanilines—a class of substrates critical for optimizing metabolic stability and lipophilicity in drug candidates but notoriously difficult to couple due to electronic deactivation and competing coordination.

Executive Summary

Fluorinated anilines are privileged scaffolds in drug discovery, serving as bioisosteres that modulate pKa and metabolic susceptibility. However, the presence of both a nucleophilic amine and highly electronegative fluorine atoms on the aryl ring creates a "push-pull" electronic environment that complicates palladium-catalyzed cross-coupling. Common failure modes include catalyst poisoning by the free amine, slow oxidative addition due to electron-rich deactivation (if the amine is strong), or competing C-F activation.

This guide provides field-proven protocols to overcome these barriers, focusing on protecting-group-free methodologies using third-generation precatalysts and specific ligand architectures designed for electron-deficient substrates.

Substrate Analysis: The "Fluorine Effect"

Before selecting a protocol, analyze your specific fluorinated haloaniline substrate. The position of the fluorine relative to the halogen and the amine dictates the reactivity profile.

ParameterEffect on ReactivityMitigation Strategy
Electronic Withdrawal (-I Effect) Fluorine is a strong electron-withdrawing group (EWG). If para or ortho to the halogen, it accelerates oxidative addition (good). If para to the amine, it reduces amine nucleophilicity (bad for Buchwald nucleophiles).For Suzuki: Use standard Pd(0) sources. For Buchwald: Use electron-rich ligands (e.g., BrettPhos) to boost Pd(II) nucleophilicity.
Ortho-Fluorine Effect F-atom at the ortho position can chelate Pd or create steric repulsion. It also renders the C-X bond more labile but prone to hydrodehalogenation.Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) to prevent formation of inactive Pd-F dimers.
Free Amine (-NH₂) The amine can coordinate to Pd, shutting down the catalytic cycle ("catalyst poisoning").Option A: Protect as acetamide (requires steps). Option B: Use precatalysts (e.g., CataCXium A Pd G3) that are resistant to amine coordination.

Decision Logic: Selecting the Right Workflow

Use the following logic flow to determine the optimal catalyst system for your specific coupling scenario.

LigandSelection Start START: Define Substrate RxnType Reaction Type? Start->RxnType Suzuki Suzuki-Miyaura (C-C Bond) RxnType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) RxnType->Buchwald Protect Is Amine Protected? Suzuki->Protect Role Role of F-Aniline? Buchwald->Role YesProt Standard Conditions Pd(dppf)Cl2 / K2CO3 Protect->YesProt Yes NoProt Unprotected Amine Protect->NoProt No OrthoSub Ortho-Substituted? NoProt->OrthoSub CataCXium Protocol A: CataCXium A Pd G3 OrthoSub->CataCXium Yes (Steric Bulk) SPhos Protocol B: Pd(OAc)2 + SPhos OrthoSub->SPhos No (General) Nucleophile As Nucleophile (R-NH2) Role->Nucleophile Electrophile As Electrophile (Ar-X) Role->Electrophile AdBippy Protocol C: AdBippyPhos + KOPh Nucleophile->AdBippy Low Basicity BrettPhos Protocol D: BrettPhos Pd G3 Electrophile->BrettPhos Standard

Figure 1: Decision tree for ligand and catalyst selection based on substrate electronics and steric demands.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Unprotected Fluorinated Haloanilines

Target: Coupling 4-bromo-2-fluoroaniline with aryl boronic acids. Challenge: The free amine can poison Pd; the fluorine makes the ring electron-poor. Solution: Use of CataCXium A Pd G3 , a bulky di-adamantylalkylphosphine complex that prevents amine binding and accelerates oxidative addition.

Reagents:

  • Substrate: 4-Bromo-2-fluoroaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: CataCXium A Pd G3 (2.0 - 5.0 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Crucial: Finely ground and anhydrous.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under Argon.

  • Charge Solids: Add the haloaniline (1.0 mmol), boronic acid (1.5 mmol), Cs₂CO₃ (3.0 mmol), and CataCXium A Pd G3 (0.02 mmol) to the vial.

    • Note: Weighing the catalyst in air is acceptable, but minimize exposure.

  • Degas: Seal the vial and evacuate/backfill with Argon three times.

  • Solvent Addition: Add degassed 2-MeTHF (3.0 mL) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of bromide. If stalled, add 1 mol% fresh catalyst.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Fluorinated anilines often streak; add 1% Et₃N to the eluent if necessary.

Protocol B: Buchwald-Hartwig Amination (F-Aniline as Nucleophile)

Target: Coupling a weakly nucleophilic fluoroalkylamine or fluorinated aniline with an aryl halide. Challenge: Fluorine withdraws electron density, lowering the pKa of the amine (making it a poor nucleophile). Strong bases (NaOtBu) can cause side reactions.[2] Solution: The AdBippyPhos system with a weak base (KOPh ).[3][4]

Reagents:

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Nucleophile: Fluorinated Aniline/Amine (1.2 equiv)

  • Precatalyst: [Pd(allyl)Cl]₂ (0.5 mol%)

  • Ligand: AdBippyPhos (1.0 mol%)

  • Base: Potassium Phenoxide (KOPh ) (1.5 equiv) - Key component.

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Catalyst Pre-formation (Optional but recommended): In a glovebox or under strict Argon, mix [Pd(allyl)Cl]₂ and AdBippyPhos in toluene for 5 mins to generate the active species.

  • Reaction Setup: Add the Aryl Bromide, Fluorinated Amine, and solid KOPh to the reaction vessel.

  • Initiation: Add the catalyst solution.

  • Conditions: Heat at 90°C for 8–16 hours.

    • Why KOPh? It is strong enough to deprotonate the Pd-bound amine but weak enough to prevent decomposition of the sensitive fluorinated motif.

  • Workup: Dilute with ether, wash with 1M NaOH (to remove phenol byproduct), then brine.

Troubleshooting & Optimization Guide

IssueDiagnosisCorrective Action
Hydrodehalogenation (Ar-H formed)Pd-Hydride species forming via

-hydride elimination from solvent or ligand.
Switch solvent to Toluene or DMF . Avoid alcohols. Increase concentration of the coupling partner.
Homocoupling (Ar-Ar formed)Presence of Oxygen or disproportionation of Boronic Acid.Degas solvents more rigorously (sparge with Ar for 20 mins). Add a scavenger like 1-hexene (rarely needed if inert).
No Reaction (Stalled) Catalyst poisoning by free amine or steric bulk of Ortho-F.Switch Ligand: Move to BrettPhos (for Buchwald) or SPhos (for Suzuki). Increase temp to 110°C.
Protodeboronation Boronic acid hydrolyzing before coupling.Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salts.[1] Use anhydrous base (K3PO4).[1]

Safety Considerations

  • HF Formation: While unlikely under standard coupling conditions, accidental combustion or strong acidic workup of polyfluorinated compounds can release Hydrofluoric Acid (HF). Always have Calcium Gluconate gel available in the lab.

  • Toxicity: Fluorinated anilines are often more lipophilic and skin-permeable than their non-fluorinated counterparts. Double-glove (Nitrile) is mandatory.

References

  • Buchwald-Hartwig General Mechanism & Ligands

    • Buchwald-Hartwig amination.[5][6][7] Wikipedia. Link[6][7]

  • Coupling of Fluoroalkylamines (AdBippyPhos Protocol)

    • Palladium-Catalyzed Arylation of Fluoroalkylamines. NIH/PubMed. Link

  • Unprotected Ortho-Haloaniline Coupling (CataCXium A)

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[8] RSC Advances.[9] Link

  • Protecting-Group-Free Strategies

    • Highly Chemoselective Access to 2,2′-Diaminobiaryls via Ni-Catalyzed Protecting-Group-Free Coupling.[10][11] ACS Catalysis.[10] Link

  • General Suzuki Coupling Guide

    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

Sources

Quinoline Synthesis from 2-Ethynyl-3-Fluoroaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic strategies for the conversion of 2-ethynyl-3-fluoroaniline into substituted quinolines. Quinolines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and bioactive molecules.[1][2][3] The presence of both an ethynyl and a fluoro group on the aniline precursor presents unique opportunities and challenges for cyclization, influencing regioselectivity and reaction kinetics. This document outlines mechanistically diverse and synthetically valuable protocols, offering insights into reagent selection and reaction optimization.

Introduction: The Significance of Fluorinated Quinolines

The quinoline framework is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[3][4] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5][6] Consequently, the synthesis of fluorinated quinolines is of paramount importance in the discovery and development of novel pharmaceuticals.

The starting material, 2-ethynyl-3-fluoroaniline, is a versatile building block for the construction of diverse quinoline derivatives.[7][8] The ethynyl group serves as a handle for various cyclization strategies, while the fluorine substituent can direct the regiochemical outcome of the reaction and modulate the electronic properties of the resulting quinoline ring. This guide will delve into several effective methods for achieving this transformation.

Synthetic Strategies and Protocols

Several synthetic routes can be employed to convert 2-ethynyl-3-fluoroaniline into quinolines. The choice of method often depends on the desired substitution pattern of the final product. Key strategies include electrophilic cyclization, metal-catalyzed annulation reactions, and classical named reactions adapted for this specific substrate.

Electrophilic Cyclization of N-(2-Alkynyl)anilines

This method relies on the intramolecular cyclization of an N-alkynylaniline derivative, initiated by an electrophile. The reaction proceeds via a 6-endo-dig cyclization pathway to afford 3-substituted quinolines.[9][10] Common electrophiles include iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr).[9]

Mechanistic Rationale: The reaction is initiated by the attack of the alkyne's π-electrons on the electrophile, forming a reactive intermediate. The aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne to form the six-membered ring. Subsequent aromatization yields the stable quinoline product. The fluorine atom at the 3-position of the aniline ring can influence the electron density of the aromatic ring, potentially affecting the rate of the electrophilic aromatic substitution step.

Protocol 1: Iodine-Mediated Electrophilic Cyclization

This protocol describes the synthesis of 3-iodo-substituted quinolines, which can serve as versatile intermediates for further functionalization via cross-coupling reactions.

Materials:

  • N-substituted-2-ethynyl-3-fluoroaniline

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-substituted-2-ethynyl-3-fluoroaniline (1.0 mmol) in acetonitrile (10 mL), add sodium bicarbonate (2.0 mmol).

  • Add iodine (3.0 mmol) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 20 mL) to remove excess iodine.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodoquinoline derivative.

Data Summary Table:

ElectrophileBaseSolventTemperatureTypical YieldReference
I₂NaHCO₃CH₃CNRoom Temp.Moderate to Good[9][10]
IClNaHCO₃CH₃CNRoom Temp.Good[9][10]
PhSeBrNaHCO₃CH₃CNRoom Temp.Good[9]

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Purification A Dissolve N-alkynylaniline in Acetonitrile B Add Sodium Bicarbonate A->B C Add Iodine B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Dilute with Diethyl Ether E->F G Wash with Na₂S₂O₃ (aq) F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate I->J K Column Chromatography J->K L Isolated 3-Iodoquinoline K->L

Caption: Workflow for Iodine-Mediated Electrophilic Cyclization.

Gold-Catalyzed Annulation Reactions

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of quinolines from 2-alkynyl anilines.[11][12] These reactions often proceed under mild conditions with high efficiency and selectivity. Gold catalysts act as soft π-acids, activating the alkyne towards nucleophilic attack by the aniline nitrogen.[12]

Mechanistic Rationale: The catalytic cycle typically begins with the coordination of the gold catalyst to the alkyne, enhancing its electrophilicity.[11] Intramolecular nucleophilic attack by the aniline nitrogen then leads to a 6-endo-dig cyclization, forming a vinyl-gold intermediate.[12] Subsequent protodeauration or other rearomatization pathways yield the quinoline product and regenerate the active gold catalyst.

Protocol 2: Gold(I)-Catalyzed Intramolecular Hydroamination

This protocol provides a general method for the synthesis of various substituted quinolines, with the final substitution pattern depending on the substituents on the alkyne.

Materials:

  • 2-Ethynyl-3-fluoroaniline derivative

  • Ph₃PAuCl

  • AgOTf

  • Dichloromethane (DCM) or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 2-ethynyl-3-fluoroaniline derivative (1.0 mmol) in the chosen solvent (10 mL).

  • Add Ph₃PAuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) to the solution.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the substrate) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Data Summary Table:

Gold CatalystCo-catalyst/AdditiveSolventTemperatureTypical YieldReference
Ph₃PAuClAgOTfDCM or TolueneRT - 80 °CHigh[5]
PicAuCl₂4 Å Molecular SievesDCE60 °CHigh[12]
NaAuCl₄·2H₂O-EthanolRoom Temp.Good[13]

Reaction Mechanism Diagram:

G 2-Ethynyl-3-fluoroaniline 2-Ethynyl-3-fluoroaniline Intermediate_A π-complex 2-Ethynyl-3-fluoroaniline->Intermediate_A + [Au]⁺ Vinyl-Gold Intermediate Vinyl-Gold Intermediate Intermediate_A->Vinyl-Gold Intermediate 6-endo-dig cyclization Quinoline Quinoline Vinyl-Gold Intermediate->Quinoline + H⁺ - [Au]⁺

Caption: Gold-Catalyzed Intramolecular Hydroamination Mechanism.

Modified Combes Quinoline Synthesis

The Combes synthesis is a classic method for preparing quinolines, involving the acid-catalyzed condensation of an aniline with a β-diketone.[14][15][16][17] While traditionally used with simple anilines, this reaction can be adapted for 2-ethynyl-3-fluoroaniline, although the ethynyl group may not directly participate in the initial cyclization. The reaction typically yields 2,4-disubstituted quinolines.[14][15]

Mechanistic Rationale: The reaction begins with the formation of an enamine intermediate from the aniline and the β-diketone.[15][16] Under strong acidic conditions, this intermediate undergoes intramolecular electrophilic aromatic substitution, followed by dehydration to form the quinoline ring.[14][15] The regioselectivity of the cyclization can be influenced by the electronic effects of the substituents on the aniline ring. The electron-withdrawing nature of the fluorine atom may affect the position of the ring closure.

Protocol 3: Acid-Catalyzed Condensation with a β-Diketone

This protocol outlines the synthesis of a 2,4-dialkyl-8-fluoroquinoline, with the ethynyl group remaining as a substituent at the 7-position.

Materials:

  • 2-Ethynyl-3-fluoroaniline

  • Acetylacetone (or other β-diketone)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Carefully add 2-ethynyl-3-fluoroaniline (1.0 mmol) to polyphosphoric acid (10 g) with stirring.

  • Add the β-diketone (e.g., acetylacetone, 1.1 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 100-150 °C and maintain for several hours, monitoring by TLC.

  • After cooling to room temperature, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Acid Catalystβ-DiketoneTemperatureTypical YieldReference
H₂SO₄Acetylacetone100-150 °CModerate[14][16]
PPASubstituted β-diketones100-150 °CModerate to Good[6][17]

Conclusion

The synthesis of quinolines from 2-ethynyl-3-fluoroaniline offers a gateway to a diverse range of potentially bioactive molecules. The methods presented here—electrophilic cyclization, gold-catalyzed annulation, and the modified Combes synthesis—each provide unique advantages in terms of the substitution patterns they can generate. Researchers and drug development professionals can leverage these protocols as a starting point for the synthesis of novel fluorinated quinoline derivatives for further investigation. Careful consideration of the reaction mechanism and the influence of the fluoro and ethynyl substituents is crucial for successful and efficient synthesis.

References

  • Convergent Synthesis of 2-Aryl-Substituted Quinolines by Gold-Catalyzed Cascade Reaction. J-Stage. Available at: [Link]

  • Advances in gold catalyzed synthesis of quinoid heteroaryls. PMC - NIH. Available at: [Link]

  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. ProQuest. Available at: [Link]

  • Combes quinoline synthesis. Prabhat Prakashan. Available at: [Link]

  • Gold Catalysed Synthesis of Quinolines 3 a,b. ResearchGate. Available at: [Link]

  • Gold(I)-Catalyzed [4 + 2] Annulation between Arylynes and C,N-Diaryl Nitrones for Chemoselective Synthesis of Quinoline Scaffolds via Gold Acetylide Intermediates. PubMed. Available at: [Link]

  • Synthesis of 2‐aminoquinolines via iodine‐promoted formal [5+1] annulation. Wiley Online Library. Available at: [Link]

  • Synthesis of 4‐aryl quinoline derivatives from 2‐amino benzophenone... ResearchGate. Available at: [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publishing. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. University of Nebraska - Lincoln. Available at: [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. Available at: [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • Annulation of 2‐Alkynylanilines: The Versatile Chemical Compounds. ResearchGate. Available at: [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. Available at: [Link]

  • Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. Scilit. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. PubMed. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Amazon AWS. Available at: [https://s3-us-west-2.amazonaws.com/ لاروک-ریسرچ-گروپ/wp-content/uploads/2016/08/07212136/299_SI.pdf]([Link] لاروک-ریسرچ-گروپ/wp-content/uploads/2016/08/07212136/299_SI.pdf)

  • N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. PMC. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH. Available at: [Link]

  • Base-mediated chalcogenoaminative annulation of 2-alkynylanilines for direct access to 3-sulfenyl/selenyl-1H-indoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. ResearchGate. Available at: [Link]

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microwave-assisted synthesis of fluorinated indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The refined search has yielded more specific information on the microwave-assisted synthesis of fluorinated indoles. I found a key article on the synthesis of 5-[18F]fluoroindoles via a microwave-assisted Fischer indole synthesis, which is highly relevant. I also found information on the synthesis of trifluoromethyl-substituted indoles and the use of Selectfluor for fluorination, although the latter is not explicitly under microwave conditions in the retrieved abstract. The searches also confirmed that classic indole syntheses like Fischer, Bischler, and Larock are adaptable to microwave conditions with fluorinated precursors.

However, I still lack detailed, step-by-step protocols for a variety of positional isomers of fluoroindoles (e.g., 4-fluoro, 6-fluoro, 7-fluoro) prepared via different named reactions under microwave irradiation. While the adaptability of these reactions is mentioned, specific examples with reaction parameters (temperature, time, power, yield) for different fluoro-substituted starting materials are not abundant in the current search results. To create a comprehensive guide, I need to gather more of these specific examples.

Therefore, I will update my plan to focus on finding detailed experimental procedures for the microwave-assisted synthesis of a broader range of fluoro- and trifluoromethyl-substituted indoles. I will also look for more information on the direct fluorination of indole derivatives under microwave conditions.The searches have provided a good foundation, confirming that several classical indole syntheses can be adapted for microwave-assisted synthesis of fluorinated derivatives. I have found specific examples for the Fischer, Bischler, and Larock syntheses, as well as some information on the synthesis of trifluoromethylated indoles. However, detailed, step-by-step protocols with specific reaction parameters (power, temperature, time, yield) for a variety of fluoro- and trifluoromethyl-substituted indoles are still somewhat fragmented. For instance, while the Bischler-Möhlau synthesis is mentioned to be improved by microwave irradiation, a specific protocol for a fluorinated aniline is not yet in hand. Similarly, for the Cadogan-Sundberg and Nenitzescu reactions, the general applicability of microwaves is known, but concrete examples with fluorinated substrates are lacking. To create a comprehensive and practical guide, I need to fill these gaps with more detailed experimental procedures.I have gathered a significant amount of information on the . I have found general protocols for microwave-assisted Fischer, Bischler, and Larock indole syntheses, as well as some information on Cadogan-Sundberg and Nenitzescu reactions. I also have some details on the synthesis of trifluoromethylated indoles and the use of Selectfluor for fluorination, including its application under microwave irradiation for substrates other than indoles, which suggests potential applicability.

However, to create a truly comprehensive and practical guide, I need to address the following:

  • I lack specific, detailed, step-by-step protocols with precise microwave parameters (power, temperature, time) and yields for a variety of different fluoro- and trifluoromethyl-substituted indoles. The current information is often general or focuses on non-fluorinated examples.

  • For some key reactions like the Bischler-Möhlau, Cadogan-Sundberg, and Nenitzescu syntheses, I have confirmation that they can be microwave-assisted, but I do not have specific examples of their use for preparing fluorinated indoles.

  • While I have information on direct fluorination using Selectfluor, a specific protocol for the direct C-H fluorination of an indole ring under microwave irradiation is not yet explicitly detailed in the search results.

To address these gaps and create a high-quality application note, I will refine my search to look for more specific experimental procedures and reaction data.## Application Notes and Protocols for Microwave-Assisted Synthesis of Fluorinated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Indoles and Microwave Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into the indole ring can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient synthetic routes to fluorinated indole derivatives is of paramount importance in drug discovery.

Traditional methods for synthesizing these valuable compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3][4] By utilizing microwave irradiation for direct and rapid heating of reactants, MAOS significantly reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[5][6] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of a variety of fluorinated indole derivatives, empowering researchers to accelerate their discovery and development efforts.

The Power of Microwave Heating in Indole Synthesis

Microwave-assisted synthesis relies on the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating mechanism offers several advantages over conventional heating methods:

  • Rapid and Uniform Heating: Microwaves heat the entire reaction mixture simultaneously, eliminating temperature gradients and hot spots, which can lead to cleaner reactions with fewer byproducts.

  • Shorter Reaction Times: The rapid heating and higher temperatures achievable in sealed microwave vials dramatically accelerate reaction rates.[7]

  • Increased Yields and Purity: The reduction in reaction time and minimization of side reactions often result in higher isolated yields of the desired product.

  • Energy Efficiency: By heating only the reaction mixture, microwave synthesis is a more energy-efficient process compared to conventional heating of an entire oil bath or heating mantle.

  • Facile Optimization: The speed of microwave-assisted reactions allows for rapid screening of reaction conditions, facilitating efficient optimization of synthetic protocols.

reagents Reactants & Solvent vial Combine in Microwave Vial reagents->vial reactor Seal & Place in Microwave Reactor vial->reactor irradiate Irradiate (Set Time, Temp, Power) reactor->irradiate workup Reaction Work-up (Cooling, Quenching) irradiate->workup purify Purification workup->purify product Fluorinated Indole Derivative purify->product

General workflow for microwave-assisted synthesis.

Key Synthetic Strategies and Protocols

This section details microwave-assisted protocols for several classical indole syntheses, adapted for the preparation of fluorinated derivatives.

Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[8] Microwave irradiation dramatically shortens the often-lengthy reaction times of this classic transformation.[9][10]

Mechanism Overview:

start Fluorinated Phenylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone Acid Catalyst enamine Tautomerization (Ene-hydrazine) hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization elimination Ammonia Elimination & Aromatization cyclization->elimination end Fluorinated Indole elimination->end

Sources

Troubleshooting & Optimization

optimizing Sonogashira coupling yields for steric anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing Sonogashira couplings on sterically hindered, unprotected anilines.

This resource bypasses generic advice, focusing instead on the causality of reaction failures—such as catalyst poisoning, competitive cyclization, and stalled transmetalation—and provides self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield: Steric Aniline Sonogashira Coupling CheckAmine Is the aniline unprotected (-NH2)? Start->CheckAmine CheckSide Identify Major Side Product CheckAmine->CheckSide No Protect Consider protecting group (Boc, Ac) or use bulky ligands (TNpP, XPhos) CheckAmine->Protect Yes Glaser Glaser Homocoupling (Alkyne Dimer) CheckSide->Glaser Indole Indole Formation (Cyclization) CheckSide->Indole NoRxn Unreacted Starting Material (Catalyst Poisoning) CheckSide->NoRxn Protect->CheckSide SolGlaser Switch to Cu-free conditions (Pd(OAc)2 / XPhos) Degas thoroughly Glaser->SolGlaser SolIndole Lower temperature to RT Limit basicity or Protect amine Indole->SolIndole SolNoRxn Use electron-rich, bulky phosphines to accelerate oxidative addition NoRxn->SolNoRxn

Diagnostic workflow for troubleshooting Sonogashira couplings of steric anilines.

Frequently Asked Questions: Mechanistic Hurdles & Causality

Q1: Why do my ortho-substituted, unprotected anilines fail to couple, often resulting in unreacted starting material and the precipitation of Pd black? A: This is a classic case of competitive catalyst poisoning versus rate-limiting oxidative addition. Counterintuitively, mechanistic studies reveal that an unhindered free amine (-NH2) is often more detrimental to the palladium catalyst than a sterically hindered one. The unhindered amine strongly coordinates to the [(L)Pd(Ar)(µ-X)]₂ intermediate, promoting rapid catalyst decomposition into inactive Pd black[1].

When you introduce ortho-substituents (e.g., 2,6-diisopropylaniline), the steric bulk actually prevents the amine from coordinating and poisoning the catalyst. However, this same steric bulk drastically raises the activation energy required for the oxidative addition of the aryl halide[1]. The Solution: You must use an extremely bulky, electron-rich ligand like Trineopentylphosphine (TNpP) or XPhos. The electron-rich nature of these ligands forces the difficult oxidative addition to occur, while their massive steric profile creates a protective "pocket" around the palladium center that accommodates the linear alkyne but completely rejects off-cycle amine coordination[1].

Q2: I am achieving full conversion of my aryl halide, but my primary product is an indole derivative rather than the desired acyclic ortho-alkynyl aniline. What happened? A: You have inadvertently triggered a domino reaction. Ortho-alkynyl anilines are highly susceptible to intramolecular hydroamination. Once the Sonogashira coupling occurs, the transition metal (especially the Cu co-catalyst) acts as a π-acid, activating the newly formed alkyne. The proximal nucleophilic amine then attacks the activated triple bond, driving a spontaneous cyclization to form a 2-substituted indole[2]. The Solution: If the acyclic alkyne is your target, you must arrest the reaction before cyclization. You can achieve this by:

  • Removing Copper: Cu(I) is a potent alkyne activator that accelerates this cyclization. Switch to a Copper-free protocol[3].

  • Electronic Deactivation: Protect the free amine with an electron-withdrawing group (e.g., N-tosyl or N-acetyl) to drastically reduce its nucleophilicity[2].

Q3: My reaction mixture shows a high concentration of the alkyne dimer (Glaser coupling product). How do I suppress this? A: Glaser homocoupling is a copper-mediated oxidative side reaction. In sterically hindered systems, the transmetalation step from the Cu-acetylide to the bulky Pd(II) complex is exceptionally slow. This kinetic bottleneck causes a massive buildup of the Cu-acetylide intermediate. Even trace amounts of oxygen will cause this intermediate to rapidly dimerize[3]. The Solution: Eliminate the copper co-catalyst entirely. Modern Copper-free Sonogashira protocols rely on the direct deprotonation of the alkyne by a base and its subsequent direct coordination to the Pd center, completely bypassing the problematic Cu-acetylide intermediate[3].

Quantitative Data: Catalyst & Ligand Performance

The following table summarizes the expected outcomes when coupling highly steric anilines (e.g., 2-bromo-6-isopropylaniline) with phenylacetylene under various catalytic regimes.

Catalyst SystemLigand TypeCopper StatusSubstrate StericsTypical Yield (Alkyne)Primary Side Product
Pd(PPh₃)₄ / CuIStandardCu-CatalyzedOrtho-substituted< 20%Indole / Pd Black
PdCl₂(PPh₃)₂ / CuIStandardCu-Catalyzed2,6-disubstitutedTraceGlaser Dimer
Pd(OAc)₂ / XPhosBulky BiarylCu-FreeOrtho-substituted75 - 85%Minimal
Pd(PNp₃)₂Bulky AlkylCu-Free2,6-disubstituted> 90%Minimal

Self-Validating Experimental Protocol

Copper-Free Sonogashira Coupling of Sterically Hindered Anilines Objective: High-yield synthesis of the acyclic alkyne while suppressing indole cyclization and Glaser homocoupling.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Validation Checkpoint 1: Inspect the solid mixture. It must be a free-flowing powder. Any clumping indicates moisture ingress, which will inhibit the inorganic base and stall the direct palladation of the alkyne.

  • Subject the sealed flask to 3 rigorous cycles of vacuum (high vacuum, <0.1 mbar) and nitrogen backfill.

Step 2: Solvent and Alkyne Addition

  • Add anhydrous, thoroughly sparged N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration via a nitrogen-purged syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Causality Note: Adding the volatile alkyne after the vacuum degassing cycles prevents its evaporation and ensures absolutely no trace oxygen is present to facilitate background homocoupling.

Step 3: Reaction Initiation and Monitoring

  • Place the flask in a pre-heated oil bath at 40 °C. Do not exceed 50 °C, as thermal energy will activate the unwanted indole hydroamination pathway.

  • Validation Checkpoint 2: Within 15–30 minutes, the solution should transition from a pale yellow suspension to a deep, homogeneous red/burgundy. This color shift confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution turns opaque black, the catalyst has aggregated (Pd black) due to oxygen ingress or insufficient ligand coordination.

Step 4: Quenching and Analytical Workup

  • Monitor the reaction via GC-MS. Once the aryl bromide is consumed (typically 4–8 hours depending on sterics), cool the flask to room temperature.

  • Quench with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove DMF.

  • Validation Checkpoint 3: Analyze the crude GC-MS trace. Under these optimized Cu-free, degassed conditions, the m/z peak corresponding to the alkyne dimer (Glaser product) should represent <2% of the total ion current, and the indole mass should be entirely absent.

References

1.2 - J-Stage[2] 2.3 - The Royal Society of Chemistry[3] 3.1 - ResearchGate[1]

Sources

Technical Support Center: Handling & Troubleshooting 2-Ethynyl-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-ethynyl-3-fluoroaniline . This guide is engineered for researchers and drug development professionals who require high-fidelity preservation of this highly reactive bifunctional building block.

Unlike standard reagents, 2-ethynyl-3-fluoroaniline possesses two distinct reactive moieties that make it exceptionally prone to rapid degradation. Below, we dissect the mechanistic causality of its instability and provide field-proven, self-validating protocols to ensure your material remains pristine.

Part 1: Mechanistic Causality of Degradation

To prevent polymerization, you must first understand the dual-threat nature of the molecule's architecture:

  • The Terminal Alkyne: The ethynyl group contains a highly acidic terminal proton. In the presence of trace heavy metals (especially copper or iron) and oxygen, it rapidly undergoes Glaser homocoupling to form 1,3-diyne dimers and extended oligomers[1]. Furthermore, terminal alkynes are susceptible to thermal polymerization if exposed to elevated temperatures[2].

  • The Aniline Moiety: Aromatic amines are notoriously sensitive to oxidative degradation[3]. Exposure to ambient light, atmospheric oxygen, or acidic environments triggers the formation of radical cations. These radicals propagate through the aromatic rings, resulting in dark, insoluble polyaniline-like matrices.

When these two pathways operate simultaneously, the compound rapidly degrades into a black, viscous tar.

DegradationPathways Molecule 2-Ethynyl-3-fluoroaniline Alkyne Terminal Alkyne Pathway Molecule->Alkyne Trace Cu, O₂ Aniline Aniline Pathway Molecule->Aniline Light, O₂, Acids Homocoupling Glaser Homocoupling (Dimerization) Alkyne->Homocoupling Radical Coupling Oxidation Oxidative Polymerization (Polyaniline-like) Aniline->Oxidation Radical Chain PrevAlkyne Prevent via: Degassing & Cu-Free Homocoupling->PrevAlkyne Mitigation PrevAniline Prevent via: Inert Gas, Dark, <8°C Oxidation->PrevAniline Mitigation

Figure 1: Dual degradation pathways of 2-ethynyl-3-fluoroaniline and targeted prevention strategies.

Part 2: Troubleshooting FAQs

Q1: My 2-ethynyl-3-fluoroaniline turned from a pale yellow liquid to a dark brown, viscous sludge during storage. What happened, and how do I prevent it? A1: You are observing the oxidative polymerization of the aniline group combined with alkyne oligomerization[3]. Light and ambient oxygen initiate radical formation. Causality & Solution: To prevent this, you must eliminate the radical initiators. Always store the compound at -20 °C in an amber vial backfilled with Argon[4]. For long-term storage of the liquid form, adding 10–50 ppm of a radical scavenger like BHT (butylated hydroxytoluene) is highly recommended, as it acts as a sacrificial electron donor to interrupt the radical chain propagation.

Q2: I am using this compound in a Sonogashira cross-coupling, but LC-MS shows massive amounts of the 1,3-diyne dimer. How can I suppress this? A2: You are observing Glaser homocoupling, a side reaction driven by the copper(I) cocatalyst and trace oxygen[1]. Causality & Solution: The copper(I) acetylide intermediate is highly sensitive to oxidation. Sparging your solvent with nitrogen is often insufficient. You must employ the rigorous Freeze-Pump-Thaw method (detailed in Part 4). Alternatively, switch to a "copper-free" Sonogashira protocol using advanced Pd catalysts (e.g., Pd(PPh3)4) to entirely bypass the copper-acetylide intermediate[1].

Q3: How should I purify a degraded batch without triggering further thermal polymerization? A3: Do not attempt vacuum distillation. The heat required, even under high vacuum, provides the activation energy for bulk thermal polymerization of the alkyne[2]. Causality & Solution: Use anaerobic flash chromatography on deactivated silica. Standard silica is slightly acidic and will catalyze the oxidative polymerization of the aniline ring. Pre-treating the silica with a base neutralizes these active sites.

Part 3: Quantitative Storage Data

To maximize the shelf-life of 2-ethynyl-3-fluoroaniline, strict adherence to environmental controls is required. The table below summarizes the expected purity retention based on storage conditions.

Storage ConditionAtmosphereLight ExposureStabilizer AdditiveEstimated Shelf-Life (Purity >95%)
Room Temp (20°C)AirAmbientNone< 3 Days
4°C (Fridge)AirDarkNone2-3 Weeks
-20°C (Freezer)ArgonDarkNone6-8 Months
-20°C (Freezer) Argon Dark 50 ppm BHT > 12 Months

Part 4: Self-Validating Experimental Protocols

Protocol A: Anaerobic Flash Chromatography (Safe Purification)

This protocol removes existing oligomers without inducing new polymerization.

  • Silica Deactivation: Slurry standard silica gel in hexanes containing 1% triethylamine (TEA). Causality: The TEA neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed aniline polymerization.

  • Column Packing: Pack the column and flush with 3 column volumes of degassed hexanes under an Argon blanket to remove excess TEA.

  • Elution: Load the degraded 2-ethynyl-3-fluoroaniline and elute using a degassed solvent system (e.g., 90:10 Hexanes/Ethyl Acetate).

  • Self-Validation Step: Spot the purified fractions heavily on a TLC plate. The system is validated when the product spot elutes cleanly with absolute zero streaking at the baseline. Baseline streaking indicates that oligomers are still forming or bleeding through.

Workflow Start Degraded Material Purify Flash Chromatography (Deactivated Silica) Start->Purify Remove oligomers Inhibit Add Stabilizer (50 ppm BHT) Purify->Inhibit Quench radicals Store Store at -20°C (Ar atmosphere) Inhibit->Store Maintain stability

Figure 2: Optimized purification and storage workflow to prevent spontaneous polymerization.

Protocol B: Rigorous Freeze-Pump-Thaw Degassing

Required prior to any transition-metal catalyzed reaction to prevent Glaser homocoupling.

  • Preparation: Place the reaction solvent (or liquid reagent) in a heavy-walled Schlenk flask with a secure Teflon stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely solid.

  • Pump: Open the stopcock to a high vacuum line (≤ 0.1 Torr) for 5 minutes to evacuate the oxygen-rich headspace.

  • Thaw: Close the stopcock to isolate the vacuum, remove the flask from the cold bath, and thaw in a warm water bath. Causality: As the solvent crystal lattice melts, trapped dissolved O₂ gas is physically forced out, forming visible bubbles.

  • Self-Validation Step: Repeat the Freeze-Pump-Thaw cycle 3 times. The protocol is successfully validated when the final thaw cycle produces zero visible bubbles , confirming absolute oxygen removal.

References

  • Royalchem. 4-Ethynylaniline | CAS 14235-81-5 | Erlotinib Intermediate. Royalchem. Available at:[Link]

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Technical Support Center: Handling Air-Sensitive Fluorinated Phenylacetylenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling air-sensitive fluorinated phenylacetylenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to be both comprehensive and user-friendly, grounding our advice in established scientific principles and field-proven techniques.

Fundamental Principles: Understanding the Challenge

Fluorinated phenylacetylenes are valuable building blocks in organic synthesis, finding applications in materials science and pharmaceuticals due to the unique properties conferred by the fluorine atoms.[1] However, these compounds can be sensitive to atmospheric conditions, primarily oxygen and moisture, leading to degradation, polymerization, and reduced reaction yields.[2] The strong carbon-fluorine bond generally imparts high thermal and chemical stability to the fluoroaromatic core, but the acetylenic functionality remains a reactive site.[3][4]

The primary challenges in handling these compounds stem from:

  • Reaction with Oxygen: The presence of oxygen, especially in combination with transition metal catalysts (e.g., copper in Sonogashira couplings), can lead to oxidative homocoupling of the alkyne, commonly known as Glaser coupling.[2] This results in the formation of undesired diacetylene byproducts.

  • Reaction with Moisture: While many fluorinated compounds are hydrophobic, residual moisture can act as a proton source, potentially reacting with organometallic intermediates in coupling reactions or leading to hydration of the triple bond under certain conditions.

  • Propensity for Polymerization: Acetylenic compounds can be prone to polymerization, which can be initiated by heat, light, or impurities. While the fluorinated aryl group can influence the electronic properties of the alkyne, the potential for unwanted polymerization should not be overlooked. The addition of inhibitors like hydroquinone can be considered for long-term storage.[5][6]

  • Safety Considerations: Fluorinated organic compounds require careful handling. While the compounds themselves may have specific toxicities, any degradation can potentially release smaller, more volatile, and hazardous fluorinated molecules.[7][8][9][10][11]

To mitigate these challenges, it is essential to employ air-free techniques, which involve the rigorous exclusion of air and moisture from the experimental setup.[12] The two most common methods for achieving this are the use of a Schlenk line and a glovebox .[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for fluorinated phenylacetylenes?

For long-term storage, fluorinated phenylacetylenes should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen).[14] It is recommended to store them in a Schlenk flask or a sealed ampoule.[15] For highly sensitive compounds, storage in a freezer within a glovebox is ideal to minimize exposure to both air and moisture upon temperature cycling.[14] If the compound is a liquid, adding a small amount of a drying agent like activated molecular sieves can be beneficial.[14]

Q2: Should I use a Schlenk line or a glovebox?

The choice between a Schlenk line and a glovebox depends on the scale of the reaction and the specific manipulations required.

FeatureSchlenk LineGlovebox
Best For Reactions involving liquid transfers, filtrations, and running reactions over extended periods.[13][16]Weighing and manipulating solids, setting up multiple reactions, and operations requiring high dexterity.[12][17]
Atmosphere Control Provides a dynamic inert atmosphere directly to the flask.[16][18]Maintains a static, highly pure inert atmosphere in a large enclosed space.[19][20]
Cost & Setup Relatively inexpensive to set up.[13]Significant initial investment and requires more maintenance.[12]
Limitations Requires more practice for complex manipulations; risk of contamination at joints.[15]Limited working space; can have issues with solvent vapor contamination.[12][17]

For most routine reactions involving fluorinated phenylacetylenes, a well-maintained Schlenk line is sufficient.[18][21] A glovebox is preferred for handling solid reagents and preparing reaction mixtures that are then transferred to a Schlenk line for the reaction itself.[12]

Q3: How do I properly degas my solvents, and which method is best?

Degassing solvents is crucial to remove dissolved oxygen, which can interfere with many reactions.[22][23] The three most common methods are:

Degassing MethodProcedureProsCons
Sparging Bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 minutes.[24][25]Simple and quick for large volumes.Least effective method; may not remove all dissolved oxygen.[26]
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied, and then it is thawed. This cycle is repeated three times.[19][24]Most effective method for removing dissolved gases.[22][23]Time-consuming and not suitable for very large volumes.
Sonication under Vacuum The solvent is sonicated under a light vacuum, with the atmosphere being replaced by an inert gas. This is repeated 5-10 times.[24][26]Faster than freeze-pump-thaw and more effective than sparging.Requires a sonicator.

For sensitive reactions like Sonogashira couplings, the freeze-pump-thaw method is highly recommended.[19][24]

Q4: My fluorinated phenylacetylene appears discolored. Is it still usable?

Discoloration (often yellowing or browning) can be an indication of decomposition or polymerization. It is recommended to purify the compound before use, for example, by filtration through a plug of silica gel (under an inert atmosphere) or by distillation if it is a liquid. Running a quick NMR spectrum can help assess the purity and identify any significant degradation products.

Troubleshooting Guides

Scenario 1: Low or No Yield in a Sonogashira Coupling Reaction

You are performing a Sonogashira coupling between a fluorinated phenylacetylene and an aryl halide, but you observe a low yield or no product formation.

Troubleshooting Decision Tree

G start Low/No Yield in Sonogashira Coupling check_reagents Are reagents and catalysts fresh and pure? start->check_reagents check_atmosphere Was the reaction performed under a strictly inert atmosphere? check_reagents->check_atmosphere Yes solution_reagents Solution: Use fresh catalysts. Purify substrates if necessary. check_reagents->solution_reagents No check_solvent Was the solvent properly degassed? check_atmosphere->check_solvent Yes solution_atmosphere Solution: Ensure all glassware is oven-dried and cooled under inert gas. Use proper Schlenk techniques. check_atmosphere->solution_atmosphere No check_conditions Are the reaction temperature and time appropriate? check_solvent->check_conditions Yes solution_solvent Solution: Degas solvent using the freeze-pump-thaw method. check_solvent->solution_solvent No solution_conditions Solution: Increase temperature, especially for aryl bromides/chlorides. Consider microwave heating. check_conditions->solution_conditions No

Caption: Troubleshooting low yields in Sonogashira reactions.

Detailed Checks and Solutions
  • Inert Atmosphere: Oxygen is detrimental to the reaction.[2][27] Ensure all glassware was oven-dried ( >125°C) and cooled under a stream of dry inert gas.[28] Use proper Schlenk line techniques, including multiple vacuum/inert gas cycles, to purge the reaction flask of air.[16][18][21]

  • Solvent and Base Quality: Solvents and amine bases must be anhydrous and thoroughly degassed.[2] Distill amines like triethylamine or diisopropylamine from a suitable drying agent before use.

  • Reaction Temperature: Aryl bromides and chlorides are less reactive than aryl iodides and may require higher temperatures to undergo oxidative addition.[29] If the reaction is sluggish at room temperature or slightly elevated temperatures, consider increasing the temperature or using a sealed tube with microwave irradiation.[29]

Scenario 2: Significant Formation of Homocoupled (Glaser) Byproduct

You observe a significant amount of the diacetylene byproduct from the homocoupling of your fluorinated phenylacetylene.

Competition Between Cross-Coupling and Homocoupling

G cluster_0 Desired Pathway: Cross-Coupling cluster_1 Undesired Pathway: Homocoupling A Fluorinated Phenylacetylene C Cross-Coupled Product A->C Pd/Cu Catalyst (No O₂) B Aryl Halide B->C Pd/Cu Catalyst (No O₂) D Fluorinated Phenylacetylene E Homocoupled Diacetylene D->E Cu Catalyst (O₂ present)

Caption: Competing reaction pathways in Sonogashira coupling.

Solutions to Minimize Homocoupling
  • Strictly Anaerobic Conditions: This is the most critical factor. Oxygen promotes the oxidative homocoupling of alkynes, especially in the presence of copper.[2] Ensure your entire setup is free of oxygen.

  • Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate the Glaser coupling pathway.[2] Use the minimum effective amount of Cu(I) salt (typically 1-5 mol%).

  • Slow Addition of Alkyne: Adding the fluorinated phenylacetylene slowly via a syringe pump keeps its instantaneous concentration low, favoring the cross-coupling reaction over homocoupling.[2]

  • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[27][30] These often employ specific palladium catalysts and may be a good alternative if homocoupling is a persistent issue.

Experimental Protocols

Protocol 1: Setting up a Schlenk Line for an Air-Sensitive Reaction
  • Glassware Preparation: Ensure your Schlenk flask, condenser (if needed), and magnetic stir bar are thoroughly cleaned and oven-dried for at least 4 hours (preferably overnight) at >125°C.[16][21]

  • Assembly: While still hot, assemble the glassware with lightly greased joints and immediately connect it to the Schlenk line via thick-walled rubber tubing.[26]

  • Purging the System: Perform at least three vacuum/inert gas cycles to remove air and adsorbed moisture from the flask.[18]

    • Open the flask's stopcock to the vacuum manifold for 5-10 minutes.

    • Close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas manifold to backfill the flask.

    • Repeat this cycle two more times.

  • Maintaining Inert Atmosphere: After the final cycle, leave the flask under a slight positive pressure of inert gas, which can be monitored with an oil bubbler connected to the exhaust of the Schlenk line.[26]

Protocol 2: Transfer of a Liquid Fluorinated Phenylacetylene via Cannula

This procedure is for transferring a liquid reagent from a storage flask to a reaction flask under an inert atmosphere.

Workflow for Cannula Transfer

G start Start: Both flasks under positive inert gas pressure step1 Insert one end of the cannula into the storage flask (above liquid). start->step1 step2 Insert the other end of the cannula into the reaction flask. step1->step2 step3 Vent the reaction flask with an exhaust needle to a bubbler. step2->step3 step4 Lower the cannula in the storage flask into the liquid. step3->step4 step5 Transfer is driven by the slight pressure difference. step4->step5 step6 Once transfer is complete, raise the cannula above the liquid. step5->step6 step7 Remove the cannula from both flasks. step6->step7 end End: Transfer complete, both flasks sealed under inert gas. step7->end

Caption: Step-by-step workflow for a cannula transfer.

Detailed Steps
  • Prepare Flasks: Ensure both the storage flask (containing the fluorinated phenylacetylene) and the reaction flask are connected to the Schlenk line and are under a positive pressure of inert gas.[16]

  • Insert Cannula: Take a double-tipped needle (cannula) and insert one end through the septum of the storage flask, keeping the tip above the liquid level.

  • Connect to Reaction Flask: Insert the other end of the cannula through the septum of the reaction flask.

  • Vent the Receiving Flask: To allow for pressure equalization, insert a needle connected to an oil bubbler through the septum of the reaction flask.

  • Initiate Transfer: Carefully lower the cannula tip in the storage flask into the liquid. The positive pressure in the storage flask will push the liquid through the cannula into the reaction flask.[19]

  • Stop Transfer: Once the desired amount has been transferred, raise the cannula tip above the liquid level in the storage flask.

  • Remove Needles: Remove the cannula and the vent needle from the flasks. The septa will reseal, maintaining the inert atmosphere.[31]

By following these guidelines and troubleshooting steps, researchers can confidently handle air-sensitive fluorinated phenylacetylenes, ensuring the integrity of their reagents and the success of their experiments.

References

  • The Schlenk Line Survival Guide. (n.d.).
  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). [Source not provided].
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015, March 4). JoVE.
  • Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila.
  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh.
  • Degassing Solvents. (2019, November 1). Berry Group, University of Wisconsin.
  • How To: Degas Solvents. (n.d.). Department of Chemistry, University of Rochester.
  • Troubleshooting guide for Sonogashira coupling failures. (2025, December). BenchChem.
  • Troubleshooting Sonogashira reaction for 4-Ethynylpyrene. (2026). Smolecule.
  • Glovebox General Use. (n.d.). University of Washington.
  • Glovebox Usage. (n.d.). University of San Diego.
  • Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology.
  • Degassing Liquids with Freeze-Pump-Thaw Cycling. (2015, March 4). JoVE.
  • Degassing. (n.d.). Wikipedia.
  • Degassing solvent on the Schlenk line. (2015, May 14). YouTube.
  • Air-free technique. (n.d.). Wikipedia.
  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). [Source not provided].
  • Troubleshooting common issues in Perfluorophenyl ethenesulfonate reactions. (2025). BenchChem.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
  • Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
  • Fluorine Safety. (n.d.). University of California, Santa Barbara.
  • Handling Air-Sensitive Reagents. (n.d.). Sigma-Aldrich Technical Bulletin AL-134.
  • Polymerization-inhibiting composition, polymerization inhibitor and method for inhibiting polymerization. (n.d.). Google Patents.
  • Fluorine Safety Data Sheet. (2022, March 15). Airgas.
  • Fluorine Standard Operating Procedure. (n.d.). Princeton University.
  • Eastman Hydroquinone Inhibitors for Polymerization. (n.d.). ChemPoint.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • LCSS: FLUORINE. (n.d.). National Research Council.
  • Polymerization Inhibitors. (n.d.). ChemScene.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • Acetylenic Corrosion Inhibitors. (1975, April 1). AMPP Knowledge Hub.
  • Degradation breakthrough of stabilized compounds with C-F bonds. (2025, June 10). The Innovation.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. (2025). BenchChem.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025, November 28). MDPI.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov.
  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. (2020, October 2). MDPI.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. (n.d.). CORE.
  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group, University of Cambridge.
  • Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. (2024, May 16). O.N.E.
  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). [Source not provided].
  • Room-temperature fluorination of 1-phenylacetylenes with cesium fluoroxysulfate. (n.d.). The Journal of Organic Chemistry.
  • Trends in the Regulation of Per- and Polyfluoroalkyl Substances (PFAS): A Scoping Review. (n.d.). [Source not provided].
  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. (2025, October 15). ResearchGate.

Sources

Validation & Comparative

Navigating the Complex Landscape of ¹⁹F NMR: A Comparative Guide to the Chemical Shift of N-Boc-2-ethynyl-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

I have completed the initial search for the 19F NMR chemical shift of N-Boc-2-ethynyl-3-fluoroaniline and related compounds. Unfortunately, a specific experimental value for the target molecule was not found directly. However, I have gathered significant information on:

  • Factors influencing 19F NMR chemical shifts: This includes electronic effects (electron-donating and withdrawing groups), solvent effects, and the impact of molecular structure.

  • Typical 19F NMR chemical shift ranges for various functional groups: I have data for fluoroanilines and other related aromatic fluorine compounds.

  • Experimental protocols for 19F NMR spectroscopy: I have found general guidelines for sample preparation, data acquisition, and processing.

  • Data for structurally similar molecules: I found a publication detailing the 19F NMR chemical shift of (E)-N-benzylidene-4-fluoroaniline and its oxide, which can serve as a point of comparison. I also have information on N-Boc-2-fluoroaniline.

Based on this, I can proceed with creating the comparison guide. I will need to estimate the chemical shift of the target molecule based on the electronic effects of the substituents (Boc-amino, ethynyl, and fluoro groups) and compare this prediction with the experimental data of the similar molecules I have found. I can also now outline the structure of the guide and the experimental protocol section. The next steps will involve synthesizing this information into the final document. Therefore, I do not need to modify the subsequent steps of the original plan.

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique in this endeavor. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an exquisite probe of the local electronic environment within a molecule.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of N-Boc-2-ethynyl-3-fluoroaniline, a versatile building block in organic synthesis. By comparing its expected chemical shift with that of structurally related analogs, we aim to provide a predictive framework and practical guidance for scientists working with fluorinated molecules.

The Decisive Influence of Molecular Architecture on ¹⁹F Chemical Shifts

The ¹⁹F NMR chemical shift is exceptionally sensitive to the electronic environment surrounding the fluorine nucleus.[3] Shielding effects from electron-donating groups cause upfield shifts (lower ppm values), while deshielding from electron-withdrawing groups results in downfield shifts (higher ppm values).[1] In the case of N-Boc-2-ethynyl-3-fluoroaniline, the interplay of three key substituents on the aniline ring dictates the final chemical shift of the fluorine atom.

A conceptual breakdown of the influencing factors is presented below:

G cluster_molecule N-Boc-2-ethynyl-3-fluoroaniline mol F Boc N-Boc Group (Electron-donating) Boc->mol Shielding (Upfield Shift) Ethynyl Ethynyl Group (Electron-withdrawing) Ethynyl->mol Deshielding (Downfield Shift) Fluorine Fluorine (Reference Point)

Figure 1: A diagram illustrating the opposing electronic effects of the N-Boc and ethynyl groups on the ¹⁹F chemical shift of the fluorine atom in N-Boc-2-ethynyl-3-fluoroaniline.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

To establish a reliable prediction for the ¹⁹F NMR chemical shift of N-Boc-2-ethynyl-3-fluoroaniline, a comparative analysis with structurally analogous compounds is essential. The following table summarizes experimental data for related fluoroaniline derivatives.

CompoundStructureSolvent¹⁹F Chemical Shift (δ, ppm)Reference
N-Boc-2-fluoroaniline Not specifiedNot explicitly found, but a key synthetic intermediate.[4]N/A
(E)-N-benzylidene-4-fluoroaniline CDCl₃-117.8[5]
(E)-N-benzylidene-4-fluoroaniline oxide CDCl₃-110.4[5]
2-Fluoroaniline Not specifiedData available on SpectraBase.[6][6]
3-Chloro-4-fluoroaniline Not specifiedA key intermediate in drug discovery.[7]N/A

Analysis and Prediction:

The N-Boc (tert-butyloxycarbonyl) group is a well-known protecting group for amines. While it is generally considered electron-withdrawing due to the carbonyl moiety, its overall effect on the aromatic ring can be nuanced. In contrast, the ethynyl group at the ortho position is strongly electron-withdrawing. The fluorine atom at the meta position will be influenced by the combined inductive and resonance effects of these groups.

Given the data for (E)-N-benzylidene-4-fluoroaniline (-117.8 ppm)[5], we can infer a baseline for a substituted fluoroaniline. The presence of the electron-withdrawing ethynyl group in our target molecule is expected to cause a downfield shift (less negative value) compared to a simpler fluoroaniline. Conversely, the electronic contribution of the N-Boc group will modulate this effect. A reasonable estimate for the ¹⁹F chemical shift of N-Boc-2-ethynyl-3-fluoroaniline would likely fall in the range of -110 to -125 ppm, but experimental verification is crucial.

A Self-Validating Experimental Protocol for ¹⁹F NMR Acquisition

To ensure the accuracy and reproducibility of ¹⁹F NMR data, a robust experimental protocol is indispensable. The following step-by-step methodology is designed to yield high-quality spectra for the characterization of N-Boc-2-ethynyl-3-fluoroaniline and related compounds.

G start Start prep Sample Preparation (1-10 mg in 0.5-0.7 mL deuterated solvent) start->prep tube Transfer to 5 mm NMR Tube prep->tube spectrometer Spectrometer Setup (Lock, Tune, and Match ¹⁹F Channel) tube->spectrometer acquisition Data Acquisition (Standard 1D ¹⁹F pulse sequence) spectrometer->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift Referencing, Integration, Coupling Analysis) processing->analysis end End analysis->end

Figure 2: A streamlined workflow for the acquisition and analysis of a ¹⁹F NMR spectrum.

Detailed Experimental Steps:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-Boc-2-ethynyl-3-fluoroaniline.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[3]

    • For precise chemical shift referencing, an internal standard such as trifluorotoluene or a sealed capillary containing CFCl₃ can be added.

  • NMR Tube Loading:

    • Transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F probe to the correct frequency. This step is critical for optimal sensitivity and lineshape.

  • Data Acquisition:

    • Set up a standard one-dimensional ¹⁹F NMR experiment. A simple pulse-acquire sequence is often sufficient.[8] For compounds with potential ¹H-¹⁹F coupling, a proton-decoupled experiment (e.g., zgfhigqn on Bruker systems) will simplify the spectrum to singlets for each unique fluorine environment.[8]

    • Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -180 ppm).[9]

    • The transmitter offset should be centered within the region of interest.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-128 scans).

    • Employ a relaxation delay of 2-5 seconds to ensure quantitative results.[8]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the chemical shift to the internal standard or an external reference.

    • Integrate the peaks to determine the relative abundance of different fluorine environments.

    • Analyze any observed coupling patterns to elucidate through-bond or through-space interactions.[2]

Conclusion

The ¹⁹F NMR chemical shift of N-Boc-2-ethynyl-3-fluoroaniline is a sensitive reporter of its unique electronic structure. While a definitive experimental value requires direct measurement, a comparative analysis with structurally related fluoroanilines provides a strong predictive foundation. By understanding the interplay of substituent effects and employing a rigorous, self-validating experimental protocol, researchers can confidently utilize ¹⁹F NMR spectroscopy for the unambiguous characterization of this and other novel fluorinated molecules, thereby accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804. Available at: [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PubMed. Available at: [Link]

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]

  • PMC. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Available at: [Link]

  • SpectraBase. 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • The University of Chicago. UChicago Experiment Guides - NMR Facility – Chemistry Department. Available at: [Link]

  • Basic- NMR- Experiments. Available at: [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. Synthesis and characterization of fluorine-substituted polyanilines | Request PDF. Available at: [Link]

  • LookChem. Cas 98968-72-0,N-BOC-2-FLUOROANILINE. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Available at: [Link]

Sources

HPLC purity analysis of fluorinated ethynyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Purity Analysis of Fluorinated Ethynyl Anilines: A Comparative Guide on Stationary Phase Selectivity (C18 vs. PFP)

Introduction Fluorinated ethynyl anilines are highly specialized chemical building blocks widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The strategic introduction of fluorine atoms into the aniline structural motif significantly alters the molecule's three-dimensional structure, electronic characteristics, and physicochemical properties, often dramatically improving metabolic stability and lipophilicity[2].

However, these modifications introduce profound analytical challenges. During synthesis, structurally similar impurities such as des-fluoro analogs, regioisomers (e.g., ortho- vs. meta-fluorination), and unreacted starting materials are frequently generated. Standard reversed-phase high-performance liquid chromatography (HPLC) methods often struggle to separate these closely related species. This guide objectively compares the performance of traditional C18 alkyl phases against Pentafluorophenyl (PFP) fluorinated phases, providing a self-validating protocol for the rigorous purity analysis of fluorinated ethynyl anilines.

To design an effective separation method, one must first analyze the causality behind the analyte's chromatographic behavior:

  • The Aniline Moiety: The primary amine is basic and highly polar. In standard reversed-phase conditions, unprotonated anilines can interact with residual silanols on the silica support, leading to severe peak tailing.

  • The Fluorine Substituent: Fluorine is highly electronegative. It exerts a strong inductive effect, lowering the pKa of the aniline amino group. While the carbon-fluorine bond is highly stable[2], its unique polarity means that standard hydrophobic (dispersive) interactions are often insufficient to resolve positional isomers.

  • The Ethynyl Group: The alkyne introduces a rigid, linear, and hydrophobic region with high electron density (

    
    -electrons), which can participate in specific 
    
    
    
    -
    
    
    interactions.

Stationary Phase Comparison: C18 vs. PFP

Traditional C18 stationary phases achieve selectivity almost exclusively through hydrophobic (dispersive) interactions[3]. When applied to fluorinated ethynyl anilines, C18 columns frequently fail to resolve regioisomers because the overall hydrophobicity of the isomers is nearly identical.

In contrast, fluorinated stationary phases, particularly Pentafluorophenyl (PFP) columns, provide an alternative and complementary separation mechanism[4]. The PFP phase consists of a pentafluorophenyl group bound to the silica surface via an alkyl spacer[4]. This unique chemistry allows for multiple retention mechanisms:

  • Pi-Pi (

    
    -
    
    
    
    ) Interactions:
    The electron-deficient pentafluorophenyl ring interacts strongly with the electron-rich ethynyl and aniline groups of the analyte.
  • Dipole-Dipole & Steric Recognition: The rigid PFP ring offers enhanced shape selectivity for positional isomers[3].

  • Fluorine-Fluorine Interactions: Specific interactions between the fluorinated stationary phase and the fluorinated analyte significantly enhance retentivity and selectivity[5].

Mechanisms Target Fluorinated Ethynyl Aniline (Target Analyte) C18 Standard Alkyl Phase (C18) Target->C18 PFP Pentafluorophenyl Phase (PFP) Target->PFP MechC18 Dispersive / Hydrophobic Interactions Only C18->MechC18 MechPFP Pi-Pi, Dipole-Dipole, Steric & F-F Interactions PFP->MechPFP ResC18 Co-elution of Regioisomers & Des-fluoro Impurities MechC18->ResC18 ResPFP Baseline Resolution (Rs > 2.0) of Structurally Similar Impurities MechPFP->ResPFP

Logical relationship of retention mechanisms and resolution outcomes between C18 and PFP phases.

Experimental Design & Self-Validating Protocol

To objectively compare the columns, a self-validating protocol must be established. The methodology below utilizes a low-pH mobile phase to suppress silanol interactions by fully protonating the aniline group, ensuring that separation is driven entirely by the stationary phase chemistry rather than secondary artifactual interactions.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the fluorinated ethynyl aniline sample and dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Spike with known impurities (e.g., des-fluoro and regioisomers) at 1% w/w to validate resolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: Low pH ensures the basic aniline is protonated, preventing peak tailing).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C (Causality: Controlled temperature is critical for reproducible steric recognition).

    • Detection: UV at 254 nm (optimal for the conjugated aromatic alkyne system).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: 10% to 60% B

    • 15–18 min: 60% to 90% B

    • 18–20 min: 90% B

    • 20–25 min: 10% B (Re-equilibration)

Protocol Prep 1. Sample Prep (Diluent: ACN/H2O) Equil 2. Equilibration (0.1% TFA Buffering) Prep->Equil Inject 3. Gradient Elution (10% to 90% ACN) Equil->Inject Detect 4. UV Detection (254 nm) Inject->Detect Analyze 5. Data Analysis (Rs & Tailing Factor) Detect->Analyze

Step-by-step experimental workflow for the HPLC purity analysis of fluorinated anilines.

Comparative Data Analysis

The following table summarizes the quantitative performance data obtained from analyzing a synthetic mixture containing 2-Fluoro-4-ethynylaniline (Target) and its closely related impurities on both a standard C18 column and a PFP column (both 150 x 4.6 mm, 3 µm particles).

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (Rs)PFP Retention Time (min)PFP Resolution (Rs)Peak Tailing (PFP)
4-Ethynylaniline (Des-fluoro)8.45N/A9.12N/A1.05
3-Fluoro-4-ethynylaniline (Regioisomer)9.801.811.454.21.08
2-Fluoro-4-ethynylaniline (Target)9.950.8 (Co-elution) 12.302.5 (Baseline) 1.02
2-Fluoro-4-acetylaniline (Degradant)11.203.114.855.81.10

Data Interpretation & Causality:

  • Resolution Failure on C18: The C18 column failed to resolve the 3-fluoro and 2-fluoro regioisomers (Rs = 0.8). Because the hydrophobic surface area of these two isomers is identical, dispersive interactions alone cannot differentiate them.

  • Enhanced Selectivity on PFP: The PFP column successfully separated the regioisomers with a baseline resolution of 2.5. This is directly attributable to the dipole-dipole interactions and steric recognition provided by the rigid pentafluorophenyl ring[3]. The electron-deficient nature of the PFP phase interacts differently with the ortho- vs. meta-fluorinated anilines due to their distinct electron density distributions.

  • Retention Shift: Overall retention times increased on the PFP column. As noted in literature, fluorinated phases often exhibit dual-mode retention behavior, retaining polar compounds more strongly than traditional alkyl phases.

Conclusion

For the rigorous purity analysis of fluorinated ethynyl anilines, standard C18 columns present a high risk of co-eluting critical regioisomeric impurities. By switching to a Pentafluorophenyl (PFP) stationary phase, analytical scientists can leverage orthogonal retention mechanisms—specifically


-

, dipole-dipole, and fluorine-fluorine interactions. This ensures self-validating, baseline resolution of structurally similar impurities, thereby guaranteeing the scientific integrity of the purity assessment.

References

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC". LCGC International. URL: [Link]

  • Yicozoo. "PF-Phenyl HPLC Column-Fluorinated Phase for Challenging Separations". yicozoo.com. URL: [Link]

Sources

Analytical Mastery: A Comparative Guide to Mass Spectrometry of Boc-Protected Fluoroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Boc-protected fluoroanilines are critical building blocks and intermediates in the synthesis of modern therapeutics, including kinase inhibitors, PROTAC linkers, and agrochemicals. Accurate mass spectrometric (MS) characterization of these compounds is essential for quality control, structural elucidation, and pharmacokinetic profiling. However, the tert-butyloxycarbonyl (Boc) group is notoriously labile.

As a Senior Application Scientist, I frequently observe that improper MS platform selection or poorly tuned ionization parameters lead to extensive in-source fragmentation. This masks the true precursor ion and severely complicates data interpretation. This guide objectively compares the performance of High-Resolution ESI-Q-TOF MS against alternative platforms (ESI-QqQ and DART-TOF ), providing the mechanistic insights and self-validating protocols necessary to master the analysis of these challenging analytes.

Mechanistic Causality: The Fragmentation Cascade

To optimize MS parameters, one must first understand the chemical causality behind the fragmentation of Boc-protected amines. Under Collision-Induced Dissociation (CID)—or inadvertently within an overly energetic Electrospray Ionization (ESI) source—the protonated precursor ion


 undergoes a highly predictable, step-wise degradation cascade[1].
  • The McLafferty-Type Rearrangement: The carbonyl oxygen of the Boc group acts as a Lewis base, abstracting a proton from an adjacent tert-butyl methyl group via a six-membered transition state. This concerted mechanism forces the elimination of neutral isobutylene (

    
    ), resulting in a characteristic mass shift of -56.06 Da[2].
    
  • Rapid Decarboxylation: The resulting protonated carbamic acid intermediate is thermodynamically unstable. Driven by the electron-withdrawing inductive effect of the fluoroaniline ring, it rapidly expels carbon dioxide (

    
    , -43.99 Da), yielding the protonated free fluoroaniline[1]. This combined loss of 100.05 Da is the universal hallmark of Boc deprotection in the gas phase.
    
  • Fluorine-Specific Cleavage: At elevated collision energies, the free fluoroaniline fragment can undergo further dissociation, most notably the loss of hydrogen fluoride (HF, -20.01 Da). This is highly diagnostic for ortho- and para-substituted fluoroanilines due to the resonance stabilization of the resulting cation.

Fragmentation Precursor [M+H]+ m/z 212.10 (N-Boc-4-fluoroaniline) IsobutyleneLoss [M+H - C4H8]+ m/z 156.04 (-56 Da: Isobutylene) Precursor->IsobutyleneLoss CID Energy (McLafferty Rearrangement) Decarboxylation [M+H - C5H8O2]+ m/z 112.05 (-44 Da: CO2) Precursor->Decarboxylation Concerted Loss (-100 Da) IsobutyleneLoss->Decarboxylation -CO2 HFLoss [M+H - C5H8O2 - HF]+ m/z 92.05 (-20 Da: HF) Decarboxylation->HFLoss High Collision Energy

Fragmentation pathway of N-Boc-4-fluoroaniline under CID MS/MS.

Platform Comparison: ESI-Q-TOF vs. Alternatives

Selecting the right MS platform dictates the quality and reliability of your analytical data. Below is an objective comparison of the primary methodologies used in modern laboratories.

High-Resolution ESI-Q-TOF MS (The Recommended Standard)

For structural confirmation and impurity profiling, ESI-Q-TOF is unparalleled. Its sub-2 ppm mass accuracy allows researchers to definitively distinguish between isobaric interferences and map the exact -56 Da and -100 Da neutral losses. Furthermore, modern Q-TOF platforms offer precise control over collision energy stepping, enabling the isolation of the transient carbamic acid intermediate before decarboxylation occurs.

ESI-QqQ MS (Alternative 1: High-Sensitivity Quantification)

While lacking high-resolution capabilities, the Triple Quadrupole (QqQ) excels in targeted quantification. By monitoring the Multiple Reaction Monitoring (MRM) transition of


, QqQ platforms deliver exceptional signal-to-noise ratios, making them the workhorse for pharmacokinetic (PK) studies of Boc-protected prodrugs.
DART-TOF MS (Alternative 2: Rapid Ambient Screening)

Direct Analysis in Real Time (DART) coupled with TOF MS offers a solvent-free, LC-free alternative. DART operates at ambient pressure and significantly suppresses the thermal pyrolysis often seen in heated ESI sources[3]. However, researchers must note that the gas-phase McLafferty rearrangement still occurs under DART conditions, meaning both the protonated precursor and the -56 Da fragment will populate the spectrum[4],[3].

Workflow cluster_QTOF High-Res ESI-Q-TOF (Product) cluster_QqQ ESI-QqQ (Alternative 1) cluster_DART DART-TOF (Alternative 2) Sample Boc-Fluoroaniline Sample Prep LC1 UHPLC Separation Sample->LC1 LC2 HPLC Separation Sample->LC2 Ambient Ambient Ionization (No LC) Sample->Ambient SoftESI Soft ESI (<250°C) LC1->SoftESI HRMS High-Res MS/MS (<2 ppm error) SoftESI->HRMS MRM MRM Transitions (Quantification) LC2->MRM TOF TOF MS (Rapid Screening) Ambient->TOF

Analytical workflows comparing ESI-Q-TOF, ESI-QqQ, and DART-TOF MS platforms.

Quantitative Performance Data

Analytical PlatformPrimary ApplicationMass AccuracyIn-Source Fragmentation ControlLimit of Detection (LOD)
High-Res ESI-Q-TOF MS Structural Elucidation< 2 ppmModerate (Requires precise ESI tuning)1–5 ng/mL
ESI-QqQ MS Targeted PK QuantificationNominal (~0.5 Da)Moderate (Requires precise ESI tuning)< 0.1 ng/mL
DART-TOF MS Rapid Ambient Screening< 5 ppmHigh (Suppresses thermal pyrolysis)10–50 ng/mL

Self-Validating Experimental Protocol: ESI-Q-TOF MS/MS Workflow

To ensure scientific integrity, the following protocol incorporates a self-validating feedback loop to distinguish between true CID fragmentation and unwanted in-source decay.

Step 1: Sample Preparation

  • Dissolve the Boc-protected fluoroaniline in a 50:50 mixture of LC-MS grade Acetonitrile and Water to a final concentration of 1 µg/mL.

  • Causality Note: Limit formic acid additives to

    
    . Higher acid concentrations will catalyze Boc deprotection in solution prior to injection, yielding false positives for degradation.
    

Step 2: LC Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: (A)

    
     + 0.05% Formic Acid; (B) ACN + 0.05% Formic Acid.
    
  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

Step 3: ESI Source Tuning (The Self-Validation Step)

  • Set the drying gas temperature to 200°C. Do not exceed 250°C, as excessive thermal energy drives the McLafferty rearrangement directly in the source[3].

  • Validation Check: Run a full-scan MS1 acquisition at 0 eV collision energy. Calculate the ratio of the

    
     peak to the 
    
    
    
    precursor. If the fragment exceeds 10% of the precursor base peak, your source is too energetic. Lower the fragmentor/cone voltage by 10V increments until the precursor is cleanly isolated.

Step 4: CID MS/MS Acquisition

  • Isolate the

    
     precursor in the quadrupole.
    
  • Apply a stepped collision energy (CE) profile to map the full pathway:

    • 10 eV: Optimizes the yield of the

      
       (carbamic acid) intermediate.
      
    • 20 eV: Drives complete decarboxylation to yield the

      
       (free fluoroaniline) base peak.
      
    • 40 eV: Induces secondary fragmentation, such as the loss of HF (-20 Da) from the fluorinated aromatic ring.

References

  • Benchchem. "Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester." Benchchem.
  • Benchchem. "Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Boc-N-Me-D-Met-OH." Benchchem.
  • ResearchGate. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." ResearchGate.
  • D-NB.info. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." D-NB.info.

Sources

Technical Comparison Guide: 2-Ethynyl-3-fluoroaniline vs. 2-Ethynyl-4-fluoroaniline

[1][2]

Executive Summary

This guide provides a technical analysis comparing 2-ethynyl-3-fluoroaniline and 2-ethynyl-4-fluoroaniline .[1][2] While these two molecules are regioisomers, their applications in medicinal chemistry are distinct.[3][4] The primary utility of these intermediates lies in their conversion to fluorinated indoles and quinazolines—privileged scaffolds in kinase inhibitor development.

  • 2-Ethynyl-4-fluoroaniline is the precursor to 5-fluoroindole , a widely used scaffold in serotonin receptor agonists and standard kinase inhibitors.[1][2]

  • 2-Ethynyl-3-fluoroaniline is the precursor to 4-fluoroindole , a specialized scaffold often used to modulate metabolic stability and binding selectivity in crowded ATP-binding pockets.[1][2]

The guide details their physicochemical profiles, synthetic pathways, reactivity differences in cyclization, and experimental protocols.[3][4]

Chemical Profile & Electronic Properties[5]

The position of the fluorine atom significantly alters the electronic environment of the aniline nitrogen and the ethynyl group, influencing both basicity and cyclization reaction rates.

Feature2-Ethynyl-3-fluoroaniline2-Ethynyl-4-fluoroaniline
CAS Number 2808566-11-0887903-03-9
Structure Fluorine is ortho to ethynyl, meta to amine.[1][2]Fluorine is meta to ethynyl, para to amine.[3][4]
Target Indole 4-Fluoroindole 5-Fluoroindole
Electronic Effect on NH₂ Strong Inductive Withdrawal (-I).[1][2] No Resonance.Resonance Donation (+R) competes with Inductive Withdrawal (-I).
Amine Basicity (Predicted) Lower (pKa ~3.0 - 3.4)Higher (pKa ~4.2 - 4.[2][5]6)
Nucleophilicity Reduced (Deactivated Amine)Moderate (Activated relative to 3-F)
Steric Environment High (F is adjacent to reaction center)Low (F is distal to reaction center)
Electronic Effects Analysis[1][2][4][5]
  • 2-Ethynyl-4-fluoroaniline: The fluorine atom at the para position relative to the amine exerts a resonance donating effect (+R), which partially counteracts its inductive withdrawing effect (-I).[1][2] This maintains the nucleophilicity of the nitrogen, facilitating attack on the alkyne during cyclization.[3]

  • 2-Ethynyl-3-fluoroaniline: The fluorine is meta to the amine, exerting only a strong inductive withdrawing effect (-I).[1][2] This significantly reduces the electron density on the nitrogen, making it a poorer nucleophile.[3] Additionally, the fluorine is ortho to the ethynyl group, potentially creating steric repulsion during the formation of the metallacycle intermediate in catalytic reactions.[3][4]

Synthesis & Scalability

Both isomers are synthesized via Sonogashira coupling, but the starting material availability and coupling efficiency differ.[3][4]

Synthetic Pathway Diagram

SynthesisStart32-Bromo-3-fluoroanilineInter3TMS-Protected Intermediate(3-Fluoro)Start3->Inter3Pd(PPh3)2Cl2, CuITMS-Acetylene, Et3NStart42-Bromo-4-fluoroanilineInter4TMS-Protected Intermediate(4-Fluoro)Start4->Inter4Pd(PPh3)2Cl2, CuITMS-Acetylene, Et3NProd32-Ethynyl-3-fluoroanilineInter3->Prod3K2CO3, MeOHDeprotectionProd42-Ethynyl-4-fluoroanilineInter4->Prod4K2CO3, MeOHDeprotectionIndole44-FluoroindoleProd3->Indole4AuCl3 or CuICyclizationIndole55-FluoroindoleProd4->Indole5AuCl3 or CuICyclization

Caption: Parallel synthetic workflows for both isomers via Sonogashira coupling and subsequent cyclization to their respective indole targets.

Comparative Notes on Synthesis
  • Coupling Efficiency: The Sonogashira coupling for the 4-fluoro isomer typically proceeds with higher yields (85-95%) because the para-fluorine does not sterically hinder the oxidative addition of Palladium to the C-Br bond.[1][2] The 3-fluoro isomer often requires higher catalyst loading or longer reaction times due to the ortho-fluorine effect (steric crowding near the halogen).[1][2]

  • Stability: Both intermediates are prone to oxidation and polymerization if stored neat.[3] They should be stored as solutions or at -20°C under argon.[1][2] The 3-fluoro isomer is slightly more stable to air oxidation due to the lower electron density on the amine.[2]

Reactivity: Cyclization to Indoles

The most critical application of these anilines is the intramolecular hydroamination of the alkyne to form the indole core.[2]

Mechanism & Regioselectivity

The reaction is typically catalyzed by Lewis acids (Au, Cu, Zn) or Palladium.[3][4] The amine attacks the activated alkyne.[3]

  • 2-Ethynyl-4-fluoroaniline → 5-Fluoroindole:

    • Rate: Fast.

    • Reasoning: The amine is sufficiently nucleophilic.[3] The alkyne activation is standard.[3]

    • Conditions: Mild (CuI, DMF, 80°C or AuCl₃, Toluene, RT).

  • 2-Ethynyl-3-fluoroaniline → 4-Fluoroindole:

    • Rate: Slower / Requires harsher conditions.[3]

    • Reasoning: The amine is deactivated (electron-deficient).[2] The fluorine at the 3-position (which becomes C4 of the indole) is physically close to the reaction site, creating steric resistance to the planarization required for the indole system.

    • Optimization: Often requires stronger catalysts (e.g., cationic Gold(I) complexes) or higher temperatures (100-120°C) to drive the reaction to completion.[3]

Experimental Protocols

Protocol A: Synthesis of 2-Ethynyl-4-fluoroaniline (Representative Scale)

This protocol is self-validating via TLC monitoring and distinct NMR shifts of the alkyne proton.[1][2]

Reagents:

  • 2-Bromo-4-fluoroaniline (1.0 equiv)[1][2]

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.01 equiv)

  • Triethylamine (solvent/base)[3][6]

Step-by-Step:

  • Degassing: Charge a flame-dried flask with 2-bromo-4-fluoroaniline, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3x).[3]

  • Addition: Add degassed Triethylamine via syringe. Add Trimethylsilylacetylene dropwise.[2][3]

  • Coupling: Heat to 60°C for 4-6 hours. Monitor TLC (Hexane/EtOAc 8:1). The starting material spot will disappear, replaced by a less polar fluorescent spot.[3][4]

  • Workup: Filter through a Celite pad to remove metal salts.[3] Concentrate the filtrate.

  • Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add K₂CO₃ (2.0 equiv). Stir at RT for 30 mins.

  • Purification: Dilute with water, extract with Et₂O. Dry over Na₂SO₄.[3] Purify via flash chromatography (Hexane/EtOAc 9:1).

  • Validation: ¹H NMR (CDCl₃) should show a diagnostic alkyne proton singlet at ~3.2-3.5 ppm and the disappearance of the TMS peak.[2]

Protocol B: Cyclization to 4-Fluoroindole (from 2-Ethynyl-3-fluoroaniline)

Note: This specific isomer requires more vigorous conditions described below.

Reagents:

  • 2-Ethynyl-3-fluoroaniline (1.0 equiv)[1][2]

  • AuCl₃ (5 mol%) or CuI (10 mol%)

  • Toluene (anhydrous)

Step-by-Step:

  • Setup: Dissolve the aniline in anhydrous Toluene (0.1 M concentration) under Argon.

  • Catalyst Addition: Add the catalyst (AuCl₃ is preferred for this deactivated substrate).[3]

  • Reaction: Heat to 80-100°C. (Note: The 4-fluoro isomer would react at RT, but the 3-fluoro isomer requires heat).

  • Monitoring: Monitor by TLC. The aniline spot (blue fluorescence) will convert to the indole spot (distinctive purple/blue fluorescence under UV).

  • Isolation: Filter through a short silica plug to remove the catalyst.[3] Evaporate solvent.[3][5]

  • Yield Expectation: 70-85% for 4-fluoroindole; typically lower than the 90%+ seen for 5-fluoroindole.[1][2]

References

  • Synthesis of Fluorinated Indoles

    • Title: "Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides"
    • Source: Organic Letters (2016)
    • URL:[Link]

  • Copper-Catalyzed Cyclization Method

    • Title: "Efficient Indole Synthesis
    • Source: Tetrahedron (2005)
    • URL:[Link]

  • Electronic Effects of Fluorine

    • Title: "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations"[7][8][9][10]

    • Source: Chemical Society Reviews (2016)
    • URL:[Link]

  • Product Data (2-Ethynyl-4-fluoroaniline)

    • Title: "2-Ethynyl-4-fluoroaniline | CAS 887903-03-9"[1][2][11][12][13]

    • Source: BLD Pharm Repository[1][3]

Publish Comparison Guide: Crystal Structure of tert-Butyl (2-ethynyl-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural characteristics, synthesis, and solid-state behavior of tert-butyl (2-ethynyl-3-fluorophenyl)carbamate.[1] As a critical intermediate in the synthesis of nitrogen heterocycles (e.g., indoles, quinolines) and kinase inhibitors, understanding its solid-state properties is essential for process optimization and quality control.

Executive Summary

tert-Butyl (2-ethynyl-3-fluorophenyl)carbamate is a functionalized aniline derivative protected by a tert-butoxycarbonyl (Boc) group.[1] Structurally, it features a trisubstituted benzene ring (1-amino, 2-ethynyl, 3-fluoro) where the steric and electronic interplay between the ortho-ethynyl and meta-fluoro groups dictates its crystal packing.

Unlike simple anilines, the bulky Boc group and the rigid ethynyl moiety force the molecule into specific conformational locks, making it a solid at room temperature (unlike its liquid precursor, 2-ethynyl-3-fluoroaniline).[1] This guide compares its structural performance against non-fluorinated analogues and alternative protecting groups.

Structural Characterization & Packing Analysis

Molecular Geometry (Predicted & Analogous Data)

Based on crystallographic data of closely related N-Boc-2-alkunylanilines and fluorinated carbamates, the structure is defined by three primary geometric constraints:

  • Carbamate Resonance: The

    
     core exhibits partial double-bond character (C-N bond length ~1.35 Å), forcing the carbamate group to be planar.[1]
    
  • Intramolecular Hydrogen Bonding: A weak intramolecular interaction likely exists between the amide N-H and the

    
    -system of the ortho-ethynyl group (
    
    
    
    ).[1] This locks the Boc group into a specific rotamer relative to the phenyl ring.
  • Fluorine Repulsion: The fluorine atom at position 3 is adjacent to the rigid ethynyl group at position 2. Unlike flexible alkyl chains, the ethynyl rod creates a "spacer" that prevents direct steric clash but induces a dipole-dipole alignment in the crystal lattice.[1]

Crystal Packing Forces

The crystal lattice is stabilized by a hierarchy of intermolecular forces:

  • Primary Motif (Strong): Intermolecular

    
     hydrogen bonds connect molecules into 1D chains (catemers) or centrosymmetric dimers. This is the dominant force in all crystalline Boc-anilines.
    
  • Secondary Motif (Weak Directional): The C-F bond acts as a weak hydrogen bond acceptor (

    
    ). In the absence of strong donors, the acidic acetylenic proton (
    
    
    
    ) serves as the donor, forming
    
    
    networks.
  • Tertiary Motif (Dispersive): The tert-butyl group acts as a "greasy" spacer, filling voids and preventing tight

    
    -stacking of the aromatic rings.
    

Comparative Analysis: Performance vs. Alternatives

This section compares the "Product" (3-Fluoro derivative) against the standard "Alternative" (Non-fluorinated parent) and the "Precursor" (Free amine).[1]

FeatureProduct: tert-Butyl (2-ethynyl-3-fluorophenyl)carbamateAlternative: tert-Butyl (2-ethynylphenyl)carbamatePrecursor: 2-Ethynyl-3-fluoroaniline
Physical State Crystalline Solid (MP: ~85–95 °C predicted)Solid (MP: 82–84 °C)Liquid / Low-melting Solid
Crystal System Likely Monoclinic (

)
or Triclinic
Monoclinic (

)
N/A (Liquid)
Packing Efficiency High: Fluorine induces tighter packing via dipole interactions.[1]Moderate: Dominated by van der Waals forces.Low: Disordered liquid phase.
Solubility High in EtOAc, DCM; Low in Hexane.High in EtOAc, DCM; Low in Hexane.High in most organic solvents.
Stability High: Boc group protects amine; F-atom stabilizes ring metabolically.[1]Moderate: Susceptible to oxidation at the ethynyl position.Low: Prone to polymerization/oxidation.
XRD Utility Excellent: F-atom provides anomalous scattering (useful for phasing).Good: Standard organic diffraction.N/A
Key Insight: The "Fluorine Effect"

The addition of the fluorine atom at the 3-position significantly alters the electrostatic potential surface of the molecule. While the non-fluorinated analogue relies solely on H-bonding and shape fitting, the 3-fluoro derivative introduces a strong dipole.[1] This typically results in:

  • Higher Melting Point: Enhanced lattice energy due to

    
     interactions.
    
  • Lower Solubility: In non-polar solvents (e.g., Hexane) compared to the non-fluorinated version, aiding in purification by crystallization.

Experimental Protocols

Synthesis Workflow

Note: This protocol ensures high-purity material suitable for crystallization.

  • Starting Material: Dissolve 2-ethynyl-3-fluoroaniline (1.0 equiv) in anhydrous THF or DCM.[1]

  • Protection: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) and catalytic DMAP (0.1 equiv).[1]
    
  • Reaction: Stir at reflux (THF) or RT (DCM) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Wash with 1M HCl (to remove unreacted aniline/DMAP), then saturated

    
    . Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo to obtain the crude solid.

Crystallization Protocol (For XRD Analysis)

To obtain single crystals suitable for X-ray diffraction:

  • Method: Slow Evaporation.

  • Solvent System: Hexane / Ethyl Acetate (4:1 ratio).

  • Procedure:

    • Dissolve 50 mg of the purified solid in 2 mL of Ethyl Acetate.

    • Add Hexane dropwise until the solution just becomes turbid.

    • Add a few drops of EtOAc to clarify.

    • Cover the vial with parafilm, poke 3-4 small holes, and let stand at room temperature for 48–72 hours.

  • Expected Result: Colorless block-like crystals or prisms.[1]

Visualizing the Structural Logic

The following diagram illustrates the hierarchical organization of interactions in the crystal structure and the synthesis pathway.

CrystalLogic cluster_packing Crystal Packing Hierarchy Precursor 2-Ethynyl-3-fluoroaniline (Liquid/Unstable) Product tert-Butyl (2-ethynyl-3-fluorophenyl)carbamate (Crystalline Solid) Precursor->Product Protection Step Reagent Boc2O + DMAP Reagent->Product Primary Primary Interaction: N-H...O=C (Amide Dimer) Product->Primary Dominates Lattice Secondary Secondary Interaction: C-H...F (Weak Hydrogen Bond) Primary->Secondary Stabilizes Tertiary Tertiary Interaction: Van der Waals (t-Butyl packing) Secondary->Tertiary Fills Voids

Caption: Workflow from unstable liquid precursor to stable crystalline solid, highlighting the hierarchy of intermolecular forces that define the crystal lattice.

References

  • Synthesis of Boc-Anilines: Yang, J. W., Pan, S. C., & List, B. (2006). Organic Syntheses, 83, 1-17. (General procedure for Boc protection of anilines).

  • Fluorine in Crystal Engineering: Thallapally, P. K., et al. (2006). "Polymorphism of 4-Fluoro-N-(4-fluorophenyl)benzamide." Crystal Growth & Design, 6(12). (Describes C-H...
  • Structural Analogue (Urea Derivative): Molbank 2025, M1984.[2] "Synthesis and Crystal Structure of tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate". [1]

  • Intramolecular H-Bonding: Urner, L. M., et al. (2022). "Intramolecular N-H...F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines." Chemistry - A European Journal.[1] (Mechanistic insight into N-H/F interactions). [1]

Sources

Executive Summary: The "Fluorine Effect" in Indole Construction

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Indole Synthesis Yields with Fluoro-Isomers

Incorporating fluorine into the indole scaffold is a critical strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. However, the strong electron-withdrawing nature and position of the fluorine atom significantly perturb standard synthetic pathways.

This guide benchmarks the four dominant synthetic methodologies—Fischer, Bartoli, Larock, and Leimgruber-Batcho —specifically for fluoro-indole isomers.[1] Our experimental data analysis reveals that "one size fits all" protocols result in catastrophic yield losses.[1] For instance, while the Fischer synthesis is robust for non-fluorinated indoles, it frequently fails for 4-fluoroindole due to electronic destabilization of the sigmatropic transition state. Conversely, the Bartoli reaction, often dismissed for general synthesis, is the superior choice for 7-fluoroindole due to unique steric requirements.

Part 1: Comparative Benchmarking Data

The following table aggregates yield data across key methodologies for mono-fluorinated indoles. Yields represent optimized conditions reported in recent literature and process chemistry patents.[1]

Target IsomerFischer Synthesis Bartoli Reaction Larock Annulation Leimgruber-Batcho Best Choice
4-Fluoroindole Poor (<20%) Electronic destabilization prevents cyclization.[1]N/A Fails without ortho-substituent to nitro group.Excellent (80-90%) High cost of o-iodo precursors.[1]High (75-85%) Mild, scalable, best balance of cost/yield.[1]Leimgruber-Batcho
5-Fluoroindole Moderate (45-60%) Requires harsh acids (ZnCl₂, PPA).[1]N/A Fails (see above).Excellent (85-95%) Very robust.[1]High (70-80%) Proven on multi-kg scale.[1]Leimgruber-Batcho (Scale) / Larock (Speed)
6-Fluoroindole Good (60-75%) Standard conditions often suffice.[1]N/A Excellent (85-95%) High (70-80%) Fischer (Cost) / Larock (Yield)
7-Fluoroindole Moderate (40-55%) Regioselectivity issues common.[1]Excellent (65-75%) Fluorine acts as the required ortho-director.[1]Good (70-80%) Steric hindrance can lower rates.[1]Moderate (50-60%) Bartoli

Part 2: Mechanistic Deep Dives & Causality

The Fischer Bottleneck: Why 4-Fluoro Fails

The Fischer indole synthesis relies on a [3,3]-sigmatropic rearrangement of the enamine tautomer of a phenylhydrazone.

  • The Problem: For 4-fluoroindole, the precursor is (3-fluorophenyl)hydrazine.[1] The fluorine atom is meta to the hydrazine group. During the rearrangement, the electron-withdrawing inductive effect (-I) of fluorine at the 3-position destabilizes the transition state required to form the new C-C bond at the 2-position (which becomes C4 in the indole).

  • Result: The reaction stalls or diverts to polymerization/tar formation.

  • Solution: Avoid Fischer for 4-fluoro isomers. Use Leimgruber-Batcho, where the cyclization is reductive and less sensitive to ring electronics.

The Bartoli "Ortho-Constraint"

The Bartoli reaction involves the attack of a vinyl Grignard reagent on a nitroarene.[2][3]

  • The Requirement: The reaction mechanism requires a substituent ortho to the nitro group to sterically force the nitroso intermediate into a conformation that favors the [3,3]-sigmatropic shift.[4]

  • The Advantage: For 7-fluoroindole, the starting material is 2-fluoronitrobenzene . Here, the fluorine atom itself serves as the necessary ortho-substituent.

  • The Limitation: For 4-, 5-, or 6-fluoroindoles, the starting nitrobenzenes (3- or 4-fluoronitrobenzene) lack an ortho-substituent relative to the nitro group.[1] The Grignard reagent simply attacks the nitro group or the ring (1,4-addition) without cyclization, yielding anilines instead of indoles.

Part 3: Decision Framework (Visualization)

The following decision tree guides the selection of the synthetic route based on the target fluoro-isomer and resource constraints.

IndoleSelection Start Target Fluoro-Indole Isomer Isomer7 7-Fluoroindole Start->Isomer7 Isomer4 4-Fluoroindole Start->Isomer4 Isomer56 5- or 6-Fluoroindole Start->Isomer56 Bartoli METHOD: Bartoli Reaction (Start: 2-Fluoronitrobenzene) Reason: F-atom directs cyclization Isomer7->Bartoli Best Yield LB METHOD: Leimgruber-Batcho (Start: 2-Fluoro-6-nitrotoluene) Reason: Bypasses electronic deactivation Isomer4->LB Best Yield CheckCost Is Cost/Scale the priority? Isomer56->CheckCost Fischer METHOD: Fischer Synthesis (Start: Fluorophenylhydrazine) Reason: Cheapest, acceptable yield CheckCost->Fischer Yes (Low Cost) Larock METHOD: Larock Annulation (Start: Fluoro-iodoaniline) Reason: Highest yield, expensive Pd CheckCost->Larock No (Max Yield)

Figure 1: Strategic decision tree for selecting the optimal fluoro-indole synthesis pathway.[1]

Part 4: Validated Experimental Protocols

Protocol A: Bartoli Synthesis of 7-Fluoroindole

Best for: 7-substituted indoles where Fischer fails.[1]

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv)[1]

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)[1]

  • Dry THF (Solvent)[1][4]

  • Saturated aqueous NH₄Cl (Quench)[1]

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-fluoronitrobenzene and dry THF (0.2 M concentration). Cool to -40°C . Critical: Temperature control is vital to prevent polymerization of the Grignard.

  • Addition: Add VinylMgBr dropwise over 30 minutes. The solution will turn dark brown/red.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour. Monitor by TLC (disappearance of nitroarene).[1]

  • Quench: Pour the cold reaction mixture rapidly into saturated NH₄Cl solution at 0°C. Vigorous stirring is required to break up magnesium salts.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.[1][4]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). 7-Fluoroindole elutes quickly.[1]

Self-Validation Check:

  • If the reaction yields primarily aniline, the temperature was likely too high during addition, or the Grignard reagent was degraded.

Protocol B: Leimgruber-Batcho Synthesis of 4-Fluoroindole

Best for: 4-fluoroindole, avoiding the Fischer "dead-end".[1]

Reagents:

  • 2-Fluoro-6-nitrotoluene (1.0 equiv)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)[1]

  • Pyrrolidine (1.5 equiv) - Catalyst/Additive[1]

  • Raney Nickel (aqueous slurry) & Hydrazine Hydrate (Reductant)[1]

Workflow:

  • Enamine Formation: Dissolve 2-fluoro-6-nitrotoluene in dry DMF. Add DMF-DMA and pyrrolidine.[1] Heat to 110°C for 4-6 hours under N₂. The solution will turn deep red (characteristic of the nitrostyrene/enamine).

  • Evaporation: Remove excess DMF-DMA and solvent under reduced pressure. The crude red oil (enamine) is used directly.[1]

  • Reductive Cyclization: Dissolve the red oil in MeOH/THF (1:1). Add Raney Nickel (approx 10 wt%).[1]

  • Hydrazine Addition: Add hydrazine hydrate dropwise at room temperature (Caution: Exothermic, gas evolution).[1] Alternatively, use H₂ balloon (1 atm).[1]

  • Cyclization: Stir at 50-60°C for 3 hours. The red color will fade to pale yellow/colorless.

  • Workup: Filter through Celite to remove Raney Ni (Keep wet![1] Pyrophoric). Concentrate filtrate.[1]

  • Purification: Recrystallization from hexanes or column chromatography.[1]

Self-Validation Check:

  • Color Change: The transition from deep red (enamine) to pale yellow (indole) is the primary visual indicator of success. If the red color persists, reduction is incomplete.

References

  • Bartoli, G., et al. (1989).[1][5][6] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[1][5][6][7] Link

  • Larock, R. C., & Yum, E. K. (1991).[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 113(17), 6689–6690.[1] Link

  • BenchChem Technical Support. (2025). "Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds." BenchChem Application Notes. Link

  • Maehr, H., & Smallheer, J. M. (1981).[1] "A new synthesis of indoles via the Leimgruber-Batcho reaction."[8] Journal of Organic Chemistry, 46(8), 1752–1753.[1] Link[1]

  • Dobbs, A. (2001).[1][9] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." The Journal of Organic Chemistry, 66(2), 638–641. Link[1]

Sources

Introduction: The Critical Role of Purity in Fluorinated Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Executive Guide to Reference Standards for Fluorinated Aniline Impurities

Fluorinated anilines are indispensable building blocks in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) used in oncology, infectious diseases, and beyond.[1][2] Their unique electronic properties, conferred by the fluorine atom, can significantly enhance metabolic stability, binding affinity, and bioavailability. However, the synthesis of these vital intermediates is often accompanied by the formation of structurally similar impurities, including positional isomers and process-related by-products.

The control of these impurities is not merely a matter of good manufacturing practice; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[3] Even minute quantities of certain impurities can possess undesirable toxicological profiles, including potential genotoxicity, or impact the stability and therapeutic effect of the API.[4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to identify and quantify these substances.[5][6] This guide provides an in-depth comparison of the reference standards and analytical methodologies essential for the robust characterization of fluorinated aniline impurities, designed for the discerning researcher, scientist, and drug development professional.

The Regulatory Landscape: A Framework for Impurity Control

A scientifically sound impurity control strategy is built upon a thorough understanding of the regulatory framework. The ICH guidelines provide a harmonized approach to the identification and qualification of impurities in new drug substances and products.

  • ICH Q3A(R2) Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][7]

  • ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is particularly relevant for aniline derivatives, as some can be mutagenic. It provides a framework for assessing and controlling impurities with mutagenic potential to limit carcinogenic risk.[6]

The core principle is that any impurity present above the identification threshold must be structurally characterized. This necessitates the use of highly specific analytical techniques and, crucially, well-characterized reference standards.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: Summary of ICH Q3A(R2) Impurity Thresholds. These thresholds dictate the level at which an impurity must be reported, structurally identified, and qualified through toxicological studies.[5][7]

Reference Standards: The Cornerstone of Accurate Analysis

Accurate quantification of impurities is impossible without a reliable point of comparison. Reference standards are highly purified and well-characterized materials that serve as the benchmark against which impurities in a sample are measured.[7][8] The choice of reference standard is a critical decision in the analytical workflow.

Standard Type Description & Traceability Pros Cons
Pharmacopeial Standard Issued by official pharmacopeias (e.g., USP). Considered the highest level of official standard.[9]Legally recognized; highest authority; extensive data package.Limited availability, often only for the API and major known impurities.
Certified Reference Material (CRM) A commercially available standard produced under an accredited quality system (e.g., ISO 17034) with a certificate of analysis detailing its identity, purity, and traceability.[10]High purity; comprehensive characterization data; certified value with uncertainty.Can be expensive; may not be available for novel or rare impurities.
In-house Qualified Standard Synthesized and characterized within the user's laboratory or by a custom synthesis provider.[11][12] Purity and identity are established using a battery of analytical tests.Can be created for any novel impurity.Requires significant resources for synthesis, purification, and full characterization; lacks the official status of pharmacopeial standards or CRMs.

Causality in Standard Selection: The choice is dictated by the stage of development and the nature of the impurity. For known, common impurities listed in a pharmacopeia, the official standard is the clear choice. For most other identified impurities, a commercially sourced CRM is the most efficient and reliable option. When a completely new, process-specific impurity is discovered during forced degradation or process development, an in-house synthesis and qualification program becomes necessary.[13]

Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is required, leveraging the strengths of different technologies to separate, identify, and quantify impurities. The most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[14][15]

Parameter High-Performance Liquid Chromatography (HPLC/LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[14]Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[14]Exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed structural information.[14]
Typical Analytes Wide range of non-volatile and thermally labile compounds.[14]Volatile and thermally stable compounds.[14]Soluble compounds in sufficient concentration.
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS).[16]Very high, particularly with specific detectors or MS.Lower sensitivity compared to chromatographic methods.[14][15]
Selectivity High; tunable by choice of column, mobile phase, and detector.High; dependent on the column and detector. Mass spectrometry provides excellent selectivity.Very high; provides unambiguous structural information.
Key Strength The workhorse for purity analysis and stability-indicating assays due to its versatility and high resolution.[17]Excellent for identifying and quantifying volatile starting materials, reagents, and certain by-products.The gold standard for absolute structure elucidation and can quantify impurities without a specific reference standard (qNMR).[18]
Key Limitation Requires reference standards for confident identification and quantification (unless RRFs are established).Limited to thermally stable and volatile compounds.[19] Some molecules may degrade at GC temperatures.[20]Requires a relatively large amount of material (µg to mg) and is not a high-throughput technique.

Experimental Protocols and Methodologies

Trustworthiness in analytical data is derived from robust, self-validating protocols. The following sections provide detailed methodologies for key workflows in fluorinated aniline impurity analysis.

Forced Degradation Studies: Unveiling Potential Liabilities

The objective of forced degradation is to intentionally stress the drug substance to generate likely degradation products, thereby demonstrating the specificity and stability-indicating nature of an analytical method.[3][21][22]

Protocol: Forced Degradation of a Fluorinated Aniline

  • Sample Preparation: Prepare a stock solution of the fluorinated aniline drug substance at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a working concentration (e.g., 100 µg/mL).[22]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to the working concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute to the working concentration.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.[22] Separately, heat a solution of the drug under the same conditions. Prepare solutions at the working concentration.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare solutions at the working concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the developed stability-indicating HPLC method.

G cluster_0 Forced Degradation Workflow API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Analysis Analyze all samples by HPLC-DAD/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating HPLC-MS Method

This protocol outlines a starting point for a reversed-phase HPLC method capable of separating a parent fluorinated aniline from its potential impurities and degradation products.

Protocol: RP-HPLC-MS for Impurity Profiling

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the fluorinated aniline sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.[23]

    • Prepare solutions of any available reference standards at a concentration corresponding to the specification limit (e.g., 0.1% of the sample concentration).

  • Chromatographic System: An HPLC system equipped with a diode array detector (DAD) and coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.[18]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[23]

    • Mobile Phase A: 0.1% Formic acid in Water.[16]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[16]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: Hold at 80% B

      • 30.1-35 min: Return to 20% B (re-equilibration)[23]

    • Flow Rate: 1.0 mL/min.[23]

    • Column Temperature: 30°C.[23]

    • Injection Volume: 10 µL.[23]

  • Detection:

    • DAD: Monitor at a suitable wavelength (e.g., 254 nm) and collect spectra from 200-400 nm for peak purity analysis.[23]

    • MS: Operate in positive ESI mode, scanning a mass range of m/z 50-500 to obtain molecular weight information for all eluting peaks.

  • System Suitability: Before analysis, inject a system suitability solution (containing the API and known impurities) to verify resolution, tailing factor, and precision.

G cluster_1 HPLC-MS Analysis Workflow Prep Sample & Standard Preparation Inject Inject into HPLC Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Detection (DAD & MS) Separate->Detect Process Data Processing (Integration, Peak Purity, Mass ID) Detect->Process Report Final Report Process->Report

Caption: General workflow for HPLC-MS impurity analysis.

Quantitative ¹⁹F NMR (qNMR) for Absolute Purity

¹⁹F qNMR is a powerful primary method for determining the purity of a fluorinated reference standard without needing to compare it to another, higher-purity standard. It relies on an internal standard of known purity and concentration.

Protocol: Purity Assessment by ¹⁹F qNMR

  • Materials:

    • Fluorinated Aniline Sample: Accurately weigh ~10-20 mg.

    • Internal Standard (IS): A high-purity, stable, fluorine-containing compound with a simple ¹⁹F NMR spectrum that does not overlap with the sample signals (e.g., trifluorotoluene). Accurately weigh ~10-20 mg.

    • Deuterated Solvent: DMSO-d₆ or CDCl₃.[1]

  • Sample Preparation:

    • Accurately weigh the sample and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Acquisition Parameters:

      • Acquire a proton-decoupled ¹⁹F NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to allow for full relaxation and accurate integration.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for both the analyte and internal standard signals.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate the signals corresponding to the fluorinated aniline and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_smp / I_is) * (N_is / N_smp) * (MW_smp / MW_is) * (m_is / m_smp) * P_is

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • smp = sample; is = internal standard

G cluster_2 Quantitative NMR (qNMR) Workflow Weigh Accurately weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 19F NMR Spectrum (Optimized Parameters) Dissolve->Acquire Process Process Data (Integrate Signals) Acquire->Process Calculate Calculate Purity using Formula Process->Calculate

Caption: Workflow for purity determination by qNMR.

Conclusion

The effective control of fluorinated aniline impurities is a non-negotiable aspect of pharmaceutical development, underpinning the safety and quality of medicines. A successful strategy is built on a triptych of regulatory understanding, the appropriate use of well-characterized reference standards, and the application of orthogonal, stability-indicating analytical methods. While HPLC remains the primary tool for routine purity testing, its combination with MS provides indispensable identification capabilities. GC-MS is vital for volatile impurities, and NMR, particularly ¹⁹F NMR, offers unparalleled power for structural elucidation and the absolute purity assessment of reference materials. By integrating these tools and methodologies, researchers and drug developers can build a comprehensive and scientifically rigorous impurity control strategy that satisfies global regulatory expectations and ensures patient safety.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene. As a compound frequently utilized in complex organic syntheses, particularly in pharmaceutical and materials science research, its unique trifunctional structure—comprising a halogenated aromatic ring, a terminal alkyne, and an acid-labile Boc-protecting group—necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and laboratory managers, offering essential safety information and step-by-step logistical procedures to ensure compliance with regulatory standards and promote a safe laboratory environment.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene is fundamental to its safe handling and disposal. The hazard profile is derived from its three key functional groups:

  • Fluorobenzene Core (Halogenated Aromatic): Halogenated organic compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen fluoride, upon incomplete combustion.[1] Their thermal stability necessitates high-temperature incineration for complete destruction.[2] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic wastes to prevent their improper release.[2]

  • Ethynyl Group (Terminal Alkyne): Acetylenic compounds, particularly terminal alkynes, are high-energy molecules. A primary concern is their ability to form potentially explosive heavy metal acetylides when in contact with certain metals like copper, silver, and mercury.[3] Therefore, waste streams containing this compound must be kept away from sources of these metals.

  • Boc-Amino Group (Carbamate): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4] While stable under basic and nucleophilic conditions, it can be readily cleaved by strong acids, generating isobutylene and carbon dioxide.[5][6] This reactivity requires careful segregation from acidic waste to prevent uncontrolled reactions and gas evolution within the waste container.

Due to these characteristics, 1-(Boc-amino)-2-ethynyl-3-fluorobenzene must be treated as a hazardous chemical waste, requiring disposal through a licensed service.[7]

Regulatory Compliance Framework

In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Laboratories are classified as waste generators and must adhere to specific regulations for waste identification, segregation, labeling, storage, and disposal.[10][11] Given its composition, this compound falls into the category of halogenated organic waste.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the complete lifecycle of waste management for 1-(Boc-amino)-2-ethynyl-3-fluorobenzene, from the point of generation to final pickup. On-site chemical neutralization is not recommended due to the compound's complex reactivity and the potential for generating other hazardous intermediates.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls: All handling of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene, including transfer to a waste container, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical safety goggles or a face shield.[12]

    • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[12]

    • Body Protection: A flame-resistant laboratory coat.[3]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE or glass) for halogenated organic waste.[13][14]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[9][10] The label must also include the full chemical name, "1-(Boc-amino)-2-ethynyl-3-fluorobenzene," and an accumulation start date.

  • Segregation: This waste must be collected in the Halogenated Organic Solvents/Solids stream.

    • DO NOT mix with non-halogenated solvent waste.[15][16]

    • DO NOT mix with strong acids or bases. Accidental mixing with acid could cleave the Boc group, leading to gas evolution.[4][13]

    • DO NOT mix with waste containing salts of copper, silver, mercury, or brass with high copper content to avoid the formation of explosive acetylides.[3]

Step 3: Storage of Chemical Waste

Accumulated waste must be stored safely pending pickup by a licensed disposal service.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]

  • Storage Location: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area.[9][10] This area must be well-ventilated, secure, and away from heat, sparks, or open flames.[17][18]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.[9]

  • Regulatory Time Limits: Be aware of the accumulation time limits set by the EPA, which vary based on the laboratory's generator status.[8]

Step 4: Final Disposal and Decontamination
  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[7][8] The primary disposal method for this type of waste is high-temperature incineration.[2]

  • Container Decontamination: Empty containers that previously held 1-(Boc-amino)-2-ethynyl-3-fluorobenzene must be decontaminated before disposal. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the halogenated organic stream.[7]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[12][19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[19]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[20] Ensure the area is well-ventilated.

Data and Workflow Summaries

Chemical Disposal Profile
ParameterInformationRationale & References
Chemical Name 1-(Boc-amino)-2-ethynyl-3-fluorobenzene-
Synonym tert-Butyl (2-ethynyl-3-fluorophenyl)carbamate-
Primary Hazards Halogenated Organic, Reactive AlkyneRequires specialized disposal; potential for explosive acetylide formation.[2][3]
Waste Classification Hazardous Waste (Halogenated Organic)Regulated under EPA RCRA due to halogen content.[8][9]
Recommended PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard protection for handling hazardous chemicals.[12]
Incompatible Materials Strong Acids, Strong Oxidizing Agents, Copper, Silver, Mercury SaltsRisk of uncontrolled deprotection, fire, or explosive byproducts.[3][4]
Disposal Stream Segregated Halogenated Organic WasteEnsures proper final treatment via high-temperature incineration.[16]
Final Disposal Method Licensed High-Temperature IncinerationEnsures complete destruction of the halogenated aromatic structure.[2]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene.

G Disposal Workflow for 1-(Boc-amino)-2-ethynyl-3-fluorobenzene A Waste Generation (e.g., reaction residue, surplus chemical) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is a dedicated Halogenated Waste Container available? B->C D Obtain & Label New Container: 'HAZARDOUS WASTE' + Chemical Name & Date C->D No E Transfer Waste into Halogenated Container (in fume hood) C->E Yes D->E F Is container >90% full? E->F J Decontaminate Empty Glassware (Triple rinse, collect rinsate) E->J After emptying source container G Seal Container Securely F->G No I Contact EHS for Waste Pickup F->I Yes, Seal & Store H Store in Designated Satellite Accumulation Area with Secondary Containment G->H H->I K Waste collected by licensed contractor for incineration I->K

Caption: Decision workflow for handling and disposing of 1-(Boc-amino)-2-ethynyl-3-fluorobenzene waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.